Product packaging for 2-Mercapto-5-(trifluoromethyl)pyridine(Cat. No.:CAS No. 76041-72-0)

2-Mercapto-5-(trifluoromethyl)pyridine

Cat. No.: B018515
CAS No.: 76041-72-0
M. Wt: 179.17 g/mol
InChI Key: YFSCXLSUZZXNHW-UHFFFAOYSA-N
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Description

2-Mercapto-5-(trifluoromethyl)pyridine (CAS RN: 76041-72-0) is a high-value chemical intermediate with a molecular formula of C 6 H 4 F 3 NS and a molecular weight of 179.16 g/mol . This compound is characterized as a light orange to yellow to green powder or crystalline solid with a melting point of approximately 150 °C . It is soluble in various organic solvents, including methanol . Proper handling is required as the compound is air and heat sensitive; it should be stored refrigerated (0-10°C) under an inert gas . This compound serves as a vital building block in organic synthesis, particularly in the research and development of pharmaceuticals and agrochemicals . Its molecular structure, featuring both a thiol group and an electron-deficient pyridine ring with a trifluoromethyl group, allows it to act as a versatile precursor for synthesizing a wide range of trifluoromethylthiol derivatives . In advanced materials science, this compound demonstrates significant promise as an effective surface passivator in carbon-based perovskite solar cells (C-PSCs) . The molecule functions as a bidentate Lewis base, where the sulfur atom of the thiol group and the nitrogen atom of the pyridine ring can coordinate synergistically with uncoordinated Pb 2+ ions on the perovskite surface . This coordination passivates surface defects, suppresses non-radiative recombination, and increases the defect formation energy barrier, thereby enhancing the photovoltaic performance and long-term environmental stability of the devices . The presence of the -CF 3 group further modulates the electrostatic potential of the molecule and contributes improved hydrophobic properties . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for any human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4F3NS B018515 2-Mercapto-5-(trifluoromethyl)pyridine CAS No. 76041-72-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(trifluoromethyl)-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4F3NS/c7-6(8,9)4-1-2-5(11)10-3-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSCXLSUZZXNHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S)NC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60226946
Record name 2(1H)-Pyridinethione, 5-(trifluoromethyl)-
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Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76041-72-0
Record name 2(1H)-Pyridinethione, 5-(trifluoromethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Pyridinethione, 5-(trifluoromethyl)-
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Record name 2-Mercapto-5-(trifluoromethyl)pyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Mercapto-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-mercapto-5-(trifluoromethyl)pyridine, a crucial intermediate in the development of pharmaceuticals and agrochemicals. This document outlines the primary synthetic routes, detailed experimental protocols, and relevant physicochemical and safety data.

Introduction

This compound, also known as 5-(trifluoromethyl)pyridin-2-thiol, is a heterocyclic organic compound featuring a pyridine ring substituted with a thiol (-SH) group at the 2-position and a trifluoromethyl (-CF3) group at the 5-position. The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of molecules, making this compound a valuable building block in medicinal chemistry. It is notably used as a reactant in the synthesis of anti-tumor agents and HIV protease inhibitors.[1] The compound exists in tautomeric equilibrium with its thione form, 5-(trifluoromethyl)-2(1H)-pyridinethione.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 76041-72-0
Molecular Formula C₆H₄F₃NS
Molecular Weight 179.16 g/mol
Appearance Yellow Crystalline Solid[1]
Melting Point 154-159 °C (lit.)[2]
Solubility Soluble in organic solvents such as methanol, ethanol, and ether; insoluble in water.[2]
Storage Temperature 2-8°C

Synthetic Routes

The most common and practical approach for the synthesis of this compound involves the nucleophilic substitution of the chloro group in 2-chloro-5-(trifluoromethyl)pyridine. Two primary methods are widely employed for the synthesis of 2-mercaptopyridines from their 2-chloro precursors: reaction with a hydrosulfide salt or reaction with thiourea followed by hydrolysis.

Synthesis from 2-Chloro-5-(trifluoromethyl)pyridine

The precursor, 2-chloro-5-(trifluoromethyl)pyridine, is a commercially available reagent. Its synthesis is well-documented and can be achieved through various methods, including the chlorination of 3-methylpyridine followed by fluorination.[3][4]

The overall synthetic transformation is depicted in the following workflow:

SynthesisWorkflow 2-Chloro-5-(trifluoromethyl)pyridine 2-Chloro-5-(trifluoromethyl)pyridine Reaction Nucleophilic Substitution 2-Chloro-5-(trifluoromethyl)pyridine->Reaction Thiourea_or_NaSH Thiourea or Sodium Hydrosulfide Thiourea_or_NaSH->Reaction This compound This compound Reaction->this compound

Caption: General synthetic workflow for this compound.

Experimental Protocols

While specific literature detailing the synthesis of the trifluoromethyl derivative is sparse, a reliable and adaptable protocol can be derived from the well-established synthesis of the parent 2-mercaptopyridine. The following protocol is based on the reaction of a 2-chloropyridine with thiourea, a method known for its simplicity and high yield.[5]

Method 1: Reaction with Thiourea

This method proceeds via the formation of an isothiouronium salt, which is subsequently hydrolyzed under basic conditions to yield the desired thiol.

Thiourea_Pathway cluster_0 Step 1: Isothiouronium Salt Formation cluster_1 Step 2: Hydrolysis and Work-up Start 2-Chloro-5-(trifluoromethyl)pyridine + Thiourea Solvent Ethanol Intermediate Isothiouronium Salt Start->Intermediate Ethanol, Reflux Heat Reflux Base Add strong base (e.g., NaOH) to adjust pH to 8.0-9.0 Intermediate->Base Extraction Extract with Ethyl Acetate (removes unreacted starting material) Base->Extraction Acid Acidify aqueous layer with HCl to pH 6.0-6.5 Extraction->Acid Product This compound (precipitate) Acid->Product

Caption: Reaction pathway using the thiourea method.

Detailed Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) and thiourea (1.2 eq) in absolute ethanol.

  • Reaction: Heat the mixture to reflux and maintain for 2-3 hours, with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Solvent Removal: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Basification: To the residue, add a 15-20 wt.% aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) to adjust the pH to 8.0-9.0. Stir the mixture at room temperature for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate to remove any unreacted 2-chloro-5-(trifluoromethyl)pyridine.

  • Acidification: Under an inert atmosphere (e.g., nitrogen or argon), cool the aqueous layer and slowly add a 15-20 wt.% aqueous solution of hydrochloric acid to adjust the pH to 6.0-6.5. A precipitate of the product should form.

  • Isolation and Purification: Collect the solid product by suction filtration and wash the filter cake with cold water. Dry the product to a constant weight. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Table 2: Reagent Quantities for Thiourea Method (Example Scale)

ReagentMolar Mass ( g/mol )MolesMass/Volume
2-Chloro-5-(trifluoromethyl)pyridine181.540.118.15 g
Thiourea76.120.129.14 g
Ethanol--150-200 mL
20% NaOH (aq)--As needed
15% HCl (aq)--As needed

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

The synthesis of this compound is readily achievable from its 2-chloro precursor. The thiourea method offers a straightforward and efficient route, yielding the desired product in good purity. This technical guide provides a solid foundation for researchers to produce this valuable intermediate for applications in drug discovery and development.

References

An In-depth Technical Guide to 2-Mercapto-5-(trifluoromethyl)pyridine (CAS No: 76041-72-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-mercapto-5-(trifluoromethyl)pyridine, a pivotal heterocyclic building block in medicinal chemistry and agrochemical synthesis. It details the compound's physicochemical properties, synthesis methodologies, and its significant role as a precursor to a variety of biologically active molecules, notably as kinase inhibitors in cancer therapy. This document aims to be an essential resource for professionals engaged in the research and development of novel therapeutics and agrochemicals.

Introduction

This compound, also known as 5-(trifluoromethyl)-2-pyridinethiol, is a specialized chemical intermediate. The incorporation of the trifluoromethyl group (–CF3) at the 5-position of the pyridine ring imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, to its derivatives. These characteristics are highly desirable in the design of modern pharmaceuticals and agrochemicals. This guide will delve into the technical aspects of this compound, providing a foundation for its application in scientific research.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its handling, storage, and application in synthesis. The key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 76041-72-0[1]
Molecular Formula C₆H₄F₃NS[1]
Molecular Weight 179.16 g/mol [1]
Appearance Yellow Crystalline Solid[2]
Melting Point 154-159 °C (lit.)[1]
Storage Temperature 2-8°C[1]
Synonyms 5-(Trifluoromethyl)-2-pyridinethiol, 5-(Trifluoromethyl)-2(1H)-pyridinethione

Synthesis and Reactivity

The synthesis of this compound is a multi-step process that typically involves the preparation of a key intermediate, 2-chloro-5-(trifluoromethyl)pyridine, followed by a nucleophilic substitution reaction to introduce the thiol group.

Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

A common route to 2-chloro-5-(trifluoromethyl)pyridine starts from 3-picoline (3-methylpyridine). The process involves chlorination and fluorination, which can be performed in a stepwise or simultaneous manner.[3]

Experimental Protocol: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine from 2-Chloro-5-methylpyridine (Illustrative)

This protocol describes a key chlorination step in the synthesis of the precursor to 2-chloro-5-(trifluoromethyl)pyridine.

  • Reaction Setup: A reaction vessel is charged with 2-chloro-5-methylpyridine.

  • Initiation: An initiating agent, such as methyl ethyl ketone peroxide, is introduced.

  • Chlorination: Chlorine gas is bubbled through the reaction mixture.

  • Work-up: After the reaction is complete, the mixture is distilled under reduced pressure and purified by column chromatography to yield 2-chloro-5-(trichloromethyl)pyridine.[4]

Fluorination: The resulting 2-chloro-5-(trichloromethyl)pyridine is then fluorinated using a fluorinating agent like anhydrous hydrogen fluoride (HF) in the presence of a catalyst to yield 2-chloro-5-(trifluoromethyl)pyridine.[5]

Conversion of 2-Chloro-5-(trifluoromethyl)pyridine to this compound

The final step involves the conversion of the 2-chloro intermediate to the desired 2-mercapto product. This is typically achieved through a reaction with a sulfur nucleophile.

Experimental Protocol: General Conversion of 2-Chloropyridine to 2-Mercaptopyridine

  • Reaction: 2-Chloro-5-(trifluoromethyl)pyridine is reacted with a sulfur source, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.

  • Solvent: The reaction is typically carried out in a polar solvent like ethanol or dimethylformamide (DMF).

  • Work-up: Upon completion, the reaction mixture is acidified to precipitate the 2-mercaptopyridine product, which is then collected by filtration, washed, and dried.

The workflow for the synthesis is illustrated in the following diagram:

G cluster_0 Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine cluster_1 Conversion to this compound 3-Picoline 3-Picoline Chlorination_Fluorination Chlorination & Fluorination 3-Picoline->Chlorination_Fluorination [13] 2-Chloro-5-(trifluoromethyl)pyridine 2-Chloro-5-(trifluoromethyl)pyridine Chlorination_Fluorination->2-Chloro-5-(trifluoromethyl)pyridine Thiolation Thiolation (e.g., NaSH) 2-Chloro-5-(trifluoromethyl)pyridine->Thiolation This compound This compound Thiolation->this compound

Synthetic pathway for this compound.

Applications in Drug Discovery and Agrochemicals

This compound is a versatile building block for the synthesis of various biologically active compounds. Its derivatives have shown promise in several therapeutic areas and as agrochemicals.

Kinase Inhibitors for Cancer Therapy

Derivatives of this compound have been investigated as potent inhibitors of various protein kinases, which are key targets in cancer treatment. The trifluoromethylpyridine scaffold can enhance binding affinity and improve the pharmacokinetic properties of these inhibitors.[6]

Targeted Kinases and IC50 Values of Representative Derivatives:

Kinase TargetDerivative TypeIC50 (nM)Reference(s)
EGFR5-Trifluoromethylpyrimidine derivativesVaries by derivative[7]
PYK2Diaminopyrimidine derivativesVaries by derivative[8]
KDRo-Amino-arylurea derivatives68.9[9]
FLT35-Trifluoromethyl-2-aminopyrimidine derivatives≤ 25[10]
CHK15-Trifluoromethyl-2-aminopyrimidine derivatives≤ 25[10]
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial in regulating cell proliferation, survival, and differentiation.[7] Its dysregulation is a hallmark of many cancers. Derivatives of this compound are being explored as EGFR inhibitors. The binding of a ligand, such as EGF, to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues. This creates docking sites for adaptor proteins like Grb2 and Shc, which in turn activate downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, ultimately leading to cell proliferation and survival.[11]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Shc Grb2/Shc EGFR->Grb2_Shc Recruits [6] PI3K PI3K EGFR->PI3K Recruits [6] SOS SOS Grb2_Shc->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Derivative (Inhibitor) Inhibitor->EGFR Inhibits

Simplified EGFR signaling pathway and the point of inhibition.
PYK2 Signaling Pathway

Proline-rich tyrosine kinase 2 (PYK2) is a non-receptor tyrosine kinase involved in signaling pathways that control cell migration, invasion, and proliferation.[7] It is activated by various stimuli, including stress signals and G protein-coupled receptors.[8] Activated PYK2 can couple to the JNK signaling pathway and is implicated in the progression of several cancers.[1][8] Trifluoromethylpyrimidine-based inhibitors derived from this compound have been developed to target PYK2.[8]

PYK2_Pathway Stress_Signals Stress Signals (e.g., UV, Osmotic Shock) PYK2 PYK2 Stress_Signals->PYK2 Activates [5] GPCR GPCRs GPCR->PYK2 Activates JNK_Pathway JNK Signaling Pathway PYK2->JNK_Pathway Couples to [5] Cell_Response Cellular Response (Migration, Proliferation) JNK_Pathway->Cell_Response Inhibitor This compound Derivative (Inhibitor) Inhibitor->PYK2 Inhibits

Simplified PYK2 signaling pathway and the point of inhibition.
Other Applications

Beyond its use in developing kinase inhibitors, this compound serves as a reactant in the synthesis of anti-tumor agents and HIV protease inhibitors.[2] Its unique structural features make it a valuable component in the construction of complex molecular architectures for various therapeutic and agrochemical applications.

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its synthesis, while requiring careful execution, provides access to a versatile scaffold for the development of potent and selective inhibitors of key biological targets. The continued exploration of the reactivity and applications of this molecule and its derivatives holds considerable promise for the development of novel therapeutics to address unmet medical needs.

References

In-Depth Technical Guide to the Structure Elucidation of 2-Mercapto-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2-mercapto-5-(trifluoromethyl)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the spectroscopic characterization, a plausible synthetic route, and the underlying principles of its structural analysis.

Chemical Structure and Properties

This compound is a substituted pyridine derivative with the chemical formula C₆H₄F₃NS. A critical aspect of its structure is the existence of a tautomeric equilibrium between the thiol and thione forms.

  • This compound (Thiol form)

  • 5-(Trifluoromethyl)pyridin-2(1H)-thione (Thione form)

The thione form is generally favored in the solid state and in various solvents due to the aromaticity of the pyridine ring and the strength of the C=O double bond's analogue, the C=S double bond.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 76041-72-0[2]
Molecular Formula C₆H₄F₃NS[3]
Molecular Weight 179.16 g/mol [3]
Appearance Light orange to Yellow to Green powder/crystal[2]
Melting Point 154-159 °C[3]

Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for this compound, primarily considering the more stable thione tautomer, 5-(trifluoromethyl)pyridin-2(1H)-thione. These predictions are based on the analysis of related compounds and fundamental spectroscopic principles.

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~13.5br s-N-H
~8.4d~2.4H-6
~7.9dd~8.8, 2.4H-4
~7.0d~8.8H-3

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~175C=S (C-2)
~145C-6
~135 (q)C-4
~122 (q, J ≈ 272 Hz)-CF₃
~120 (q)C-5
~115C-3

Table 4: Predicted FT-IR Spectroscopic Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3100-2900MediumN-H stretch
~1600StrongC=C stretch (aromatic)
~1250StrongC=S stretch
1300-1100StrongC-F stretch

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative IntensityAssignment
179High[M]⁺
150Medium[M - HF]⁺
110Medium[M - CF₃]⁺

Experimental Protocols

3.1. Synthesis of this compound

This synthesis is proposed as a two-step process starting from the commercially available 3-picoline.

Step 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

2-Chloro-5-(trifluoromethyl)pyridine can be synthesized from 3-picoline through a multi-step process involving chlorination and fluorination, or more directly via a one-step chlorofluorination reaction in a fluidized-bed reactor.[5] A common laboratory-scale approach involves the conversion of 3-picoline to 2-chloro-5-(trichloromethyl)pyridine followed by a halogen exchange reaction.[6][7][8]

Step 2: Synthesis of this compound

  • Reaction: 2-Chloro-5-(trifluoromethyl)pyridine + NaSH → this compound + NaCl

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-(trifluoromethyl)pyridine (1 eq.) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

    • Add sodium hydrosulfide (NaSH) (1.5 eq.) to the solution.

    • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

3.2. Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Prepare a solution of the synthesized compound in deuterated dimethyl sulfoxide (DMSO-d₆). Record ¹H NMR and ¹³C NMR spectra on a 400 MHz spectrometer.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Prepare a potassium bromide (KBr) pellet containing a small amount of the solid product. Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS): Introduce a sample of the compound into an electron ionization mass spectrometer to obtain the mass spectrum.

Visualizations

Diagram 1: Proposed Synthesis Workflow

G cluster_start Starting Material cluster_synthesis Synthesis cluster_intermediate Intermediate cluster_product Final Product cluster_purification Purification 3-Picoline 3-Picoline Chlorination_Fluorination Chlorination/ Fluorination 3-Picoline->Chlorination_Fluorination Step 1 2-Chloro-5-(trifluoromethyl)pyridine 2-Chloro-5-(trifluoromethyl)pyridine Chlorination_Fluorination->2-Chloro-5-(trifluoromethyl)pyridine Nucleophilic_Substitution Nucleophilic Substitution with NaSH Purification Recrystallization Nucleophilic_Substitution->Purification 2-Chloro-5-(trifluoromethyl)pyridine->Nucleophilic_Substitution Step 2 This compound This compound Purification->this compound

Caption: Proposed workflow for the synthesis of this compound.

Diagram 2: Structure Elucidation Logic

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_elucidation Structure Confirmation Synthesis Synthesized Compound NMR 1H & 13C NMR Synthesis->NMR IR FT-IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Proton & Carbon Environment NMR->NMR_Data IR_Data Functional Groups (N-H, C=S, C-F) IR->IR_Data MS_Data Molecular Ion & Fragmentation MS->MS_Data Structure Elucidated Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

Spectroscopic Profile of 2-Mercapto-5-(trifluoromethyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Predicted Spectroscopic Data

The spectroscopic characteristics of 2-mercapto-5-(trifluoromethyl)pyridine are influenced by the electron-withdrawing trifluoromethyl group and the tautomeric nature of the 2-mercaptopyridine moiety, which exists in equilibrium between the thiol and thione forms. The thione form is often predominant in the solid state and in various solvents.

Predicted Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~13.0 - 15.0broad singlet-N-H (Thione tautomer)
~8.40singlet (or narrow multiplet)-H-6
~7.85doublet of doubletsJ ≈ 8.8, 2.4 HzH-4
~7.60doubletJ ≈ 8.8 HzH-3

Note: The S-H proton of the thiol tautomer, if present, would appear as a broad singlet, typically in the range of 3-4 ppm, but is often not observed or is present at a very low concentration.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Quartet Coupling (J, Hz)Assignment
~178.0-C-2 (C=S, Thione)
~148.0q, J ≈ 4 HzC-6
~135.5q, J ≈ 3 HzC-4
~133.0-C-3
~125.0q, J ≈ 34 HzC-5
~122.5q, J ≈ 273 HzCF₃

Note: The carbon shifts, especially for C-2, are highly dependent on the predominant tautomeric form. The values provided are based on the expected thione tautomer. The trifluoromethyl group introduces characteristic quartet splitting patterns due to ¹³C-¹⁹F coupling.[1][2]

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule. The predicted key vibrational frequencies are listed below, reflecting the expected pyridinethione tautomer.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 2900MediumN-H stretch (hydrogen-bonded)
1610 - 1580StrongC=C / C=N ring stretching
~1500MediumC=C / C=N ring stretching
1350 - 1300Very StrongC-F stretch (symmetric)
1180 - 1100Very StrongC-F stretch (asymmetric)
1150 - 1100StrongC=S stretch (thiocarbonyl)

Note: The absence of a sharp S-H stretching band around 2550 cm⁻¹ and the presence of a broad N-H band and a strong C=S band would provide strong evidence for the dominance of the thione tautomer.[3][4]

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

m/zPredicted IdentityNotes
179[M]⁺Molecular ion peak. Expected to be of moderate to high intensity.
110[M - CF₃]⁺Loss of the trifluoromethyl radical. This is a common fragmentation pathway for trifluoromethyl-containing compounds.[5]
146[M - SH]⁺Loss of a sulfhydryl radical from the thiol tautomer.
82[C₄H₂NS]⁺Further fragmentation of the pyridine ring.

General Experimental Protocols

The following are general procedures for obtaining the spectroscopic data described above.

NMR Sample Preparation (Solid Sample)
  • Weighing the Sample: Accurately weigh approximately 5-25 mg of the solid compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[6][7]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[6][8]

  • Dissolution: Gently swirl or sonicate the vial to ensure the sample is fully dissolved. If particulates are present, they should be filtered.[6]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[9]

  • Labeling: Clearly label the NMR tube before inserting it into the spectrometer for analysis.[6]

IR Spectroscopy (Thin Solid Film Method)
  • Sample Preparation: Place a small amount (approx. 50 mg) of the solid sample into a clean vial.[10]

  • Dissolution: Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to completely dissolve the solid.[10]

  • Film Casting: Place one drop of the resulting solution onto the surface of a single, clean salt plate (e.g., KBr or NaCl).[10][11]

  • Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate. If the film is too thin, another drop can be added.

  • Analysis: Place the salt plate into the sample holder of the FTIR spectrometer and acquire the spectrum.[10]

Mass Spectrometry (Electron Ionization Method)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or through a gas chromatography (GC) inlet.[12]

  • Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing them to ionize and fragment.[13][14]

  • Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge (m/z) ratio.[15][16]

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots ion intensity versus m/z.[13]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic characterization of a novel chemical compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Data Interpretation synthesis Chemical Synthesis workup Reaction Work-up synthesis->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification sample_prep Sample Preparation purification->sample_prep nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) sample_prep->nmr ir IR Spectroscopy sample_prep->ir ms Mass Spectrometry sample_prep->ms data_analysis Data Analysis & Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation structure_elucidation->synthesis Confirmation / Further Synthesis

References

An In-depth Technical Guide to 2-Mercapto-5-(trifluoromethyl)pyridine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-mercapto-5-(trifluoromethyl)pyridine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details the historical context of its discovery through the synthesis of its precursors, provides a detailed experimental protocol for its preparation, and explores its contemporary applications, particularly its role as an inhibitor of the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). Physicochemical data is presented in a structured format to facilitate easy reference.

Introduction and Historical Context

The introduction of a trifluoromethyl group into heterocyclic scaffolds has been a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved target binding affinity. The pyridine ring, a ubiquitous motif in pharmaceuticals, when combined with a trifluoromethyl group, gives rise to a class of compounds with significant therapeutic potential.

While a definitive seminal publication detailing the first synthesis of this compound is not readily apparent in a singular source, its discovery can be traced through the development of its key precursors. The journey to this compound began with the exploration of methods to synthesize (trifluoromethyl)pyridines. A significant body of work in the mid to late 20th century focused on the halogen exchange reactions of trichloromethylpyridines to yield their trifluoromethyl counterparts.

Patents from the 1970s and 1980s describe the preparation of key intermediates such as 2-chloro-5-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine from 3-picoline. These processes typically involved high-temperature, vapor-phase chlorination and fluorination reactions. The conversion of a chloro-substituent at the 2-position of the pyridine ring to a mercapto group is a well-established transformation in organic synthesis, suggesting that the preparation of this compound was a logical progression from the successful synthesis of its chlorinated precursor.

More recently, this compound has gained prominence as a valuable building block in the synthesis of complex bioactive molecules. Notably, it has been identified as a component in the development of inhibitors targeting Cereblon (CRBN), a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. This has positioned the compound at the forefront of research into targeted protein degradation and the development of novel therapeutics for cancer and other diseases.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is provided in the table below. This data has been compiled from various chemical suppliers and databases.

PropertyValue
CAS Number 76041-72-0
Molecular Formula C₆H₄F₃NS
Molecular Weight 179.16 g/mol
Appearance Light yellow to yellow crystalline solid
Melting Point 154-159 °C
Boiling Point Not available
Density Not available
pKa Not available
Solubility Soluble in methanol, ethanol, and other organic solvents. Insoluble in water.
Storage Temperature 2-8°C

Experimental Protocols

While the original publication for the synthesis of this compound is not definitively identified, a representative experimental protocol can be constructed based on the well-established synthesis of its precursor, 2-chloro-5-(trifluoromethyl)pyridine, and the subsequent conversion of the chloro group to a thiol.

Synthesis of the Precursor: 2-Chloro-5-(trifluoromethyl)pyridine

The synthesis of 2-chloro-5-(trifluoromethyl)pyridine is a multi-step process that typically starts from 3-picoline.

Experimental Workflow for Precursor Synthesis

G cluster_0 Step 1: Chlorination of 3-Picoline cluster_1 Step 2: Fluorination picoline 3-Picoline trichloromethyl 2-Chloro-5-(trichloromethyl)pyridine picoline->trichloromethyl Cl₂, High Temp. trichloromethyl_ref 2-Chloro-5-(trichloromethyl)pyridine trifluoromethyl 2-Chloro-5-(trifluoromethyl)pyridine trichloromethyl_ref->trifluoromethyl HF, Catalyst

A two-step process to synthesize the precursor.

Detailed Protocol:

  • Chlorination of 3-Picoline: 3-Picoline is subjected to high-temperature chlorination to produce 2-chloro-5-(trichloromethyl)pyridine. This reaction is typically carried out in the vapor phase at temperatures exceeding 300°C.

  • Fluorination: The resulting 2-chloro-5-(trichloromethyl)pyridine is then fluorinated using hydrogen fluoride (HF) in the presence of a catalyst, such as a metal halide, to yield 2-chloro-5-(trifluoromethyl)pyridine. This is also often a high-temperature, vapor-phase reaction.

Synthesis of this compound

The conversion of 2-chloro-5-(trifluoromethyl)pyridine to the target mercaptan can be achieved through nucleophilic aromatic substitution with a sulfur nucleophile.

Experimental Workflow for Final Product Synthesis

G precursor 2-Chloro-5-(trifluoromethyl)pyridine intermediate Isothiouronium Salt Intermediate precursor->intermediate Thiourea, Ethanol, Reflux product This compound intermediate->product NaOH(aq), then HCl(aq)

Conversion of the precursor to the final product.

Detailed Protocol:

  • Reaction with Thiourea: To a solution of 2-chloro-5-(trifluoromethyl)pyridine in a suitable solvent such as ethanol, an equimolar amount of thiourea is added. The mixture is heated to reflux and maintained at that temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Hydrolysis: After cooling the reaction mixture to room temperature, an aqueous solution of a strong base, such as sodium hydroxide, is added. This hydrolyzes the intermediate isothiouronium salt.

  • Acidification and Isolation: The reaction mixture is then carefully acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 5-6. This protonates the thiolate and causes the product, this compound, to precipitate out of the solution. The solid product is then collected by filtration, washed with water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Applications in Drug Development: Targeting Cereblon

A significant and contemporary application of this compound is its use as a key structural motif in the development of ligands that bind to Cereblon (CRBN). CRBN is the substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex, which plays a crucial role in the ubiquitination and subsequent proteasomal degradation of specific substrate proteins.

Small molecules that bind to CRBN can act as "molecular glues," inducing the degradation of neo-substrates that are not typically targeted by the native E3 ligase complex. This mechanism is the basis for the therapeutic effect of immunomodulatory drugs (IMiDs) like thalidomide and its analogs.

The this compound moiety has been incorporated into novel CRBN ligands. While a detailed signaling pathway directly modulated by this compound itself is not extensively characterized, its derivatives, as part of larger molecules, are designed to modulate the activity of the CRL4CRBN complex.

Conceptual Signaling Pathway of CRBN Modulation

G cluster_0 CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_1 Ubiquitination Cascade cluster_2 Target Protein Degradation CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 Target Neosubstrate Protein CRBN->Target Recruitment CUL4 CUL4 DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->RBX1 Ub Transfer Ub Ubiquitin PolyUb_Target Polyubiquitinated Target Target->PolyUb_Target Polyubiquitination Proteasome Proteasome PolyUb_Target->Proteasome Degradation Degradation Products Proteasome->Degradation Ligand Ligand containing This compound Ligand->CRBN Binding

Modulation of the CRL4-CRBN pathway by a ligand.

This diagram illustrates how a ligand containing the this compound scaffold can bind to CRBN, inducing the recruitment of a target neosubstrate protein to the E3 ubiquitin ligase complex. This proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. This strategy of targeted protein degradation is a powerful tool in drug discovery, enabling the selective elimination of disease-causing proteins.

Conclusion

This compound has evolved from a rationally designed heterocyclic compound, born out of the advancements in fluorine chemistry, to a valuable tool in modern drug discovery. Its synthesis, rooted in the foundational work on trifluoromethylpyridines, is now well-understood. The compound's true potential is being realized in its application as a key building block for molecules that can modulate complex biological processes, most notably through the targeted degradation of proteins via the CRL4CRBN pathway. For researchers and scientists in the field of drug development, this compound represents a versatile scaffold with the potential to contribute to the creation of next-generation therapeutics.

An In-depth Technical Guide to 2-Mercapto-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-mercapto-5-(trifluoromethyl)pyridine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug development. This document details its physicochemical properties, synthesis, and known biological applications, presenting the information in a structured format for practical use by researchers and scientists.

Core Compound Properties

This compound, also known as 5-(trifluoromethyl)pyridin-2-thiol, is a versatile intermediate used in the synthesis of various biologically active molecules. Its trifluoromethyl group significantly influences its chemical reactivity and the pharmacological properties of its derivatives.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 76041-72-0[1]
Molecular Formula C₆H₄F₃NS[1][2]
Molecular Weight 179.16 g/mol [1]
Appearance Yellow crystalline solid or light yellow liquid[1][2]
Melting Point 154-159 °C (literature)[1][2]
Boiling Point 143.5 ± 50.0 °C (Predicted)[1]
Density 1.43 ± 0.1 g/cm³ (Predicted)[1]
pKa 8.33 ± 0.40 (Predicted)[1]
Solubility Soluble in methanol, alcohol, and ether; insoluble in water.[1][2]
Storage Temperature 2-8°C[3]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from readily available 3-picoline. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1-4: Formation of Key Intermediate cluster_1 Step 5: Thiol Introduction (Alternative Routes) 3-Picoline 3-Picoline 2-Chloro-5-(trifluoromethyl)pyridine 2-Chloro-5-(trifluoromethyl)pyridine 3-Picoline->2-Chloro-5-(trifluoromethyl)pyridine Chlorination & Fluorination Route_A_Node Route A: Sodium Hydrosulfide 2-Chloro-5-(trifluoromethyl)pyridine->Route_A_Node Reaction with NaSH Route_B_Node Route B: Thiourea 2-Chloro-5-(trifluoromethyl)pyridine->Route_B_Node Reaction with Thiourea Target_Compound 2-Mercapto-5- (trifluoromethyl)pyridine Route_A_Node->Target_Compound Hydrolysis Route_B_Node->Target_Compound Hydrolysis

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from 3-Picoline

The following protocol outlines a five-step synthesis.

Step 1-4: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

The initial steps involve the conversion of 3-picoline to the key intermediate, 2-chloro-5-(trifluoromethyl)pyridine, through a series of chlorination and fluorination reactions. Detailed procedures for these transformations can be found in the broader literature on trifluoromethylpyridine synthesis.

Step 5: Synthesis of this compound from 2-Chloro-5-(trifluoromethyl)pyridine

Two primary methods are reported for the conversion of the 2-chloro group to a thiol functionality.

Method A: Reaction with Sodium Hydrosulfide

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-chloro-5-(trifluoromethyl)pyridine in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Addition of Reagent: Add an excess of sodium hydrosulfide (NaSH) to the solution.

  • Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture and pour it into water. Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method B: Reaction with Thiourea followed by Hydrolysis

  • Formation of Isothiouronium Salt: Dissolve 2-chloro-5-(trifluoromethyl)pyridine and an equimolar amount of thiourea in a suitable solvent like ethanol.

  • Reaction Conditions: Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

  • Hydrolysis: Cool the reaction mixture and add an aqueous solution of a strong base (e.g., sodium hydroxide). Heat the mixture to hydrolyze the intermediate isothiouronium salt.

  • Work-up: After cooling, acidify the solution with a mineral acid to precipitate the desired thiol.

  • Purification: Collect the product by filtration, wash thoroughly with water, and dry. Recrystallization can be performed for further purification.

Biological Activities and Applications

This compound serves as a crucial building block for compounds with significant biological activities, particularly in the areas of antiviral and antibacterial research.

Anti-HIV Activity: Intermediate for Tipranavir

This compound is a key precursor in the synthesis of Tipranavir , a non-peptidic protease inhibitor used in the treatment of HIV infection. The thiol is converted to the corresponding sulfonyl chloride, which is then coupled with the core structure of Tipranavir.

This protocol provides a general method for assessing the anti-HIV activity of pyridine derivatives.[4]

  • Cell Culture: Maintain MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.

  • Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Assay Procedure:

    • Seed MT-4 cells in 96-well plates.

    • Add serial dilutions of the test compounds to the wells.

    • Infect the cells with HIV-1 (e.g., IIIB strain) or HIV-2 (e.g., ROD strain).[4]

    • Include uninfected and infected cell controls.

    • Incubate the plates for 5 days at 37 °C in a CO₂ incubator.

  • MTT Staining: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Data Analysis: Lyse the cells and measure the absorbance at 570 nm. Calculate the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) from the dose-response curves.

While no specific anti-HIV activity data for this compound itself is publicly available, the activity of its derivatives, such as Tipranavir, is well-established.

Antibacterial Activity: PqsR Inverse Agonism

Derivatives of 2-(trifluoromethyl)pyridine have been identified as potent inverse agonists of the Pseudomonas aeruginosa quorum sensing receptor PqsR.[5] Quorum sensing is a cell-to-cell communication system that regulates virulence factor production and biofilm formation in bacteria. Inhibition of this pathway is a promising anti-virulence strategy.

PqsR_Pathway cluster_PqsR PqsR-Mediated Quorum Sensing PQS PQS (Autoinducer) PqsR PqsR (Receptor) PQS->PqsR Binds to PQS_PqsR PQS-PqsR Complex Virulence Virulence Factor Production & Biofilm Formation PQS_PqsR->Virulence Activates Inhibitor 2-(Trifluoromethyl)pyridine Derivatives Inhibitor->PqsR Acts as Inverse Agonist

Caption: PqsR quorum sensing pathway and inhibition by 2-(trifluoromethyl)pyridine derivatives.

This protocol outlines a method to quantify the inhibition of pyocyanin, a virulence factor regulated by the PqsR system in P. aeruginosa.

  • Bacterial Culture: Grow P. aeruginosa (e.g., PAO1 strain) in a suitable medium, such as Luria-Bertani (LB) broth, overnight.

  • Compound Treatment: Inoculate fresh LB broth with the overnight culture and add various concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cultures at 37 °C with shaking for 18-24 hours.

  • Pyocyanin Extraction:

    • Centrifuge the cultures to pellet the bacteria.

    • Transfer the supernatant to a new tube and add chloroform.

    • Vortex to extract the blue pyocyanin into the chloroform layer.

    • Separate the chloroform layer and re-extract the pyocyanin into an acidic aqueous solution (e.g., 0.2 M HCl), which will turn pink.

  • Quantification: Measure the absorbance of the acidic aqueous phase at 520 nm. A decrease in absorbance compared to the control indicates inhibition of pyocyanin production.

  • Culture Preparation: Grow P. aeruginosa overnight and then dilute in fresh medium.

  • Assay Setup: In a 96-well microtiter plate, add the diluted bacterial culture to wells containing different concentrations of the test compound. Include positive (bacteria only) and negative (medium only) controls.

  • Incubation: Incubate the plate at 37 °C for 24-48 hours without shaking to allow for biofilm formation.

  • Staining:

    • Carefully remove the planktonic (non-adherent) bacteria by washing the wells with phosphate-buffered saline (PBS).

    • Stain the remaining adherent biofilm with a 0.1% crystal violet solution for 15-20 minutes.

    • Wash away the excess stain with water and allow the plate to dry.

  • Quantification: Solubilize the bound crystal violet with a solvent such as ethanol or acetic acid and measure the absorbance at a wavelength of approximately 570-595 nm. A reduction in absorbance indicates inhibition of biofilm formation.

Quantitative data for the PqsR inhibitory activity of derivatives of this compound are available in the literature, with some compounds exhibiting IC₅₀ values in the nanomolar to low micromolar range.[6]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the development of pharmaceuticals and agrochemicals. Its synthesis is well-established, and its utility as a precursor for potent anti-HIV and antibacterial agents highlights its importance in medicinal chemistry. Further research into the direct biological activities of this core scaffold and the exploration of new derivatives are promising avenues for the discovery of novel therapeutic agents. This guide provides a foundational resource for researchers to facilitate their work with this important compound.

References

Solubility and Synthesis of 2-Mercapto-5-(trifluoromethyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics and a plausible synthetic pathway for 2-mercapto-5-(trifluoromethyl)pyridine. Given the limited availability of specific quantitative solubility data in published literature, this document furnishes detailed, established experimental protocols for its determination. This allows researchers to generate precise solubility data in their specific solvent systems. Furthermore, a representative synthesis workflow is provided to give context to its preparation.

Solubility Profile

Table 1: Qualitative and Analogous Solubility Data

CompoundSolventSolubilityTemperature (°C)Notes
This compound MethanolSolubleNot SpecifiedQualitative data.
2,3-Dichloro-5-(trifluoromethyl)pyridineWater380 mg/L24Quantitative data for a related compound.
2,3-Dichloro-5-(trifluoromethyl)pyridineDichloromethaneSolubleNot SpecifiedQualitative data for a related compound.
2,3-Dichloro-5-(trifluoromethyl)pyridineMethanolSolubleNot SpecifiedQualitative data for a related compound.
2,3-Dichloro-5-(trifluoromethyl)pyridineAcetoneSolubleNot SpecifiedQualitative data for a related compound.

Experimental Protocols for Solubility Determination

To obtain precise and quantitative solubility data for this compound, the following established experimental protocols are recommended.

Visual Assessment for Rapid Screening

This method provides a rapid, qualitative measure of solubility in various solvents.

Methodology:

  • Add a small, pre-weighed amount (e.g., 1-5 mg) of this compound to a clear vial.

  • Add the chosen solvent (e.g., water, ethanol, DMSO) dropwise, up to a total volume of 1 mL, shaking vigorously after each addition.

  • Observe the mixture for the formation of a homogeneous solution.

  • If the compound dissolves completely, it is considered soluble. If it remains as a separate phase or a suspension, it is deemed insoluble or sparingly soluble.

Gravimetric Method (Shake-Flask)

This is a classical and highly accurate method for determining equilibrium solubility.

Methodology:

  • Prepare a saturated solution by adding an excess amount of this compound to the chosen solvent in a sealed container (e.g., a screw-cap vial or flask).

  • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer can be used.

  • After reaching equilibrium, allow the undissolved solid to settle.

  • Carefully separate the supernatant (the saturated solution) from the undissolved solid by filtration (using a syringe filter, e.g., 0.22 µm) or centrifugation.

  • Accurately measure a known volume or weight of the clear, saturated solution into a pre-weighed container.

  • Evaporate the solvent from the measured sample completely under controlled conditions (e.g., in a vacuum oven or under a stream of nitrogen).

  • Weigh the remaining solid residue.

  • Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).[2]

UV-Vis Spectrophotometry

This method is suitable for compounds with a chromophore and can be used for rapid determination of solubility.

Methodology:

  • Prepare a stock solution of this compound in a solvent in which it is highly soluble.

  • Create a calibration curve by preparing a series of dilutions of the stock solution and measuring their absorbance at the wavelength of maximum absorbance (λmax).

  • Prepare a saturated solution in the solvent of interest as described in the gravimetric method (steps 1-4).

  • Dilute an accurately measured aliquot of the clear, saturated solution with the solvent used for the calibration curve to bring the absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the diluted sample.

  • Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution.

Synthesis Workflow

The synthesis of this compound can be plausibly achieved from 2-chloro-5-(trifluoromethyl)pyridine, which is a known intermediate in the synthesis of various agrochemicals and pharmaceuticals.[3] The conversion of a chloropyridine to a mercaptopyridine is a standard chemical transformation.

SynthesisWorkflow node_start 2-Chloro-5-(trifluoromethyl)pyridine node_process Nucleophilic Aromatic Substitution node_start->node_process Reactant node_reagent Sulfur Reagent (e.g., NaSH) node_reagent->node_process Reagent node_product This compound node_process->node_product Crude Product node_purification Purification (e.g., Recrystallization, Chromatography) node_product->node_purification node_final Final Product node_purification->node_final

Plausible synthesis of this compound.

Conclusion

While direct quantitative solubility data for this compound remains limited in publicly accessible literature, this guide provides researchers with the necessary tools to determine this critical parameter. By employing the detailed experimental protocols, scientists and professionals in drug development can effectively evaluate the solubility of this compound in various solvent systems, enabling its successful application in their respective fields. The provided synthesis workflow offers a logical pathway for the preparation of this compound for further study.

References

Tautomerism of 2-Mercapto-5-(trifluoromethyl)pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 2-mercapto-5-(trifluoromethyl)pyridine. This compound, of significant interest in medicinal chemistry and drug development, exists as a dynamic equilibrium between its thiol and thione forms. Understanding this equilibrium is critical for predicting its chemical reactivity, biological activity, and pharmacokinetic properties. This document details the structural aspects of the tautomers, the influence of environmental factors on the equilibrium, and the experimental and computational methodologies employed to study this phenomenon. While specific quantitative equilibrium data for the title compound is sparse in publicly available literature, this guide establishes a framework for its investigation based on established principles for related mercaptopyridines.

Introduction to Thione-Thiol Tautomerism in 2-Mercaptopyridines

2-Mercaptopyridine and its derivatives, including this compound, exhibit prototropic tautomerism, existing as an equilibrium mixture of the thiol and thione forms. The thiol form possesses a sulfhydryl (-SH) group, while the thione form has a thiocarbonyl (C=S) group within the pyridine ring, correctly named pyridine-2-thione.

The position of this equilibrium is a delicate balance of several factors, including the electronic nature of substituents on the pyridine ring, the polarity of the solvent, the concentration of the solution, and the temperature. The electron-withdrawing nature of the trifluoromethyl group at the 5-position is expected to significantly influence the tautomeric preference of this compound.

Tautomeric Equilibrium

The thione-thiol tautomerism of this compound can be represented as follows:

Caption: Tautomeric equilibrium between the thiol and thione forms.

Generally, for 2-mercaptopyridines, the thione tautomer is favored in polar solvents, whereas the thiol form is more stable in non-polar solvents and in the gas phase.[1][2] This is attributed to the greater polarity of the thione form, which is stabilized by polar solvent molecules. Self-association through hydrogen bonding, particularly at higher concentrations, also tends to favor the thione form.[1]

Quantitative Data

Table 1: Factors Influencing Tautomeric Equilibrium of 2-Mercaptopyridines

FactorInfluence on EquilibriumPredominant FormReference
Solvent Polarity Increasing polarityThione[1][3]
Decreasing polarityThiol[1][2]
Concentration Increasing concentrationThione (due to dimerization)[2][4]
Decreasing concentrationThiol[2]
Temperature Lower temperaturesThiol[2]
Substituent Effects Electron-withdrawing groupsGenerally favors the less basic nitrogen, which can influence the thione stability. The precise effect on the thione-thiol equilibrium requires specific investigation.[5][6]

Experimental Protocols

The determination of tautomeric equilibrium constants and the characterization of the individual tautomers rely on various spectroscopic and computational techniques.

Spectroscopic Methods

4.1.1. UV-Vis Spectroscopy

This is a primary method for the quantitative analysis of tautomeric mixtures in solution.[1][7] The thiol and thione forms have distinct absorption maxima, allowing for the determination of their relative concentrations.

Experimental Protocol:

  • Sample Preparation: Prepare solutions of this compound at a known concentration (typically in the range of 10-4 to 10-5 M to minimize self-association) in a series of solvents with varying polarities (e.g., cyclohexane, dioxane, ethanol, water).

  • Spectral Acquisition: Record the UV-Vis absorption spectra of each solution over a suitable wavelength range (e.g., 200-450 nm) using a spectrophotometer.

  • Data Analysis: The molar concentrations of each tautomer can be determined by solving a system of simultaneous equations based on Beer-Lambert's law at two or more wavelengths where the tautomers have different molar absorptivities. The equilibrium constant (KT) is then calculated as the ratio of the concentrations of the thione to the thiol form.

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 1H and 13C NMR, provides structural information that can distinguish between the tautomers.[8] The chemical shifts of the protons and carbons attached to or near the tautomerizing functional groups will differ significantly between the thiol and thione forms.

Experimental Protocol:

  • Sample Preparation: Dissolve the compound in various deuterated solvents (e.g., CDCl3, DMSO-d6, CD3OD) to assess solvent effects.

  • Spectral Acquisition: Acquire 1H and 13C NMR spectra. For quantitative analysis, ensure complete relaxation of the nuclei by using a sufficient relaxation delay.

  • Data Analysis: The ratio of the tautomers can be determined by integrating the signals corresponding to unique protons or carbons in each form. Low-temperature NMR may be required to slow down the tautomeric exchange rate if the signals are broadened at room temperature.

4.1.3. Infrared (IR) Spectroscopy

IR spectroscopy can identify the characteristic vibrational frequencies of the functional groups present in each tautomer. The S-H stretching vibration (around 2500-2600 cm-1) is indicative of the thiol form, while the C=S stretching vibration (typically in the 1100-1250 cm-1 region) and N-H stretching (around 3400 cm-1) are characteristic of the thione form.

Experimental Protocol:

  • Sample Preparation: Prepare samples as KBr pellets for solid-state analysis or as solutions in appropriate IR-transparent solvents (e.g., CCl4, CS2) for solution-phase studies.

  • Spectral Acquisition: Record the IR spectra using an FTIR spectrometer.

  • Data Analysis: Analyze the presence and intensity of the characteristic absorption bands to qualitatively and, in some cases, quantitatively assess the tautomeric composition.

Computational Methods

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers and for aiding in the interpretation of spectroscopic data.

Computational Protocol (DFT):

  • Structure Optimization: The geometries of both the thiol and thione tautomers are optimized using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).[8]

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Solvation Modeling: To simulate the effect of a solvent, a continuum solvation model (e.g., Polarizable Continuum Model - PCM) is employed.

  • Energy Calculations: The Gibbs free energies (G) of both tautomers are calculated in the gas phase and in different solvents. The relative free energy (ΔG) determines the position of the equilibrium.

  • Equilibrium Constant Calculation: The tautomeric equilibrium constant (KT) can be calculated from the difference in Gibbs free energy (ΔG) using the equation: ΔG = -RT ln(KT).

Experimental and Computational Workflow

The following diagram illustrates a typical workflow for the comprehensive study of the tautomerism of this compound.

References

Methodological & Application

Application Notes and Protocols for 2-Mercapto-5-(trifluoromethyl)pyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-mercapto-5-(trifluoromethyl)pyridine as a versatile building block in organic synthesis. The trifluoromethyl group imparts unique properties to target molecules, such as enhanced metabolic stability and increased lipophilicity, making this reagent highly valuable in the fields of medicinal chemistry and agrochemical development.

Application 1: Synthesis of Pyridyl Thioethers via S-Alkylation

The sulfur atom of this compound is a potent nucleophile, readily undergoing S-alkylation with a variety of electrophiles to form stable thioether linkages. This reaction is fundamental in the synthesis of numerous biologically active molecules. Pyridyl thioethers are key structural motifs in a range of pharmaceutical and agrochemical compounds.

A common and efficient method for the synthesis of these thioethers is the reaction of this compound with alkyl or benzyl halides in the presence of a suitable base. The following protocol is adapted from a procedure for the synthesis of a structurally related pyridyl thioether and demonstrates a general method for this transformation.

Experimental Protocol: Synthesis of 2-((4-Chlorobenzyl)thio)-5-(trifluoromethyl)pyridine

This protocol describes the S-alkylation of this compound with 4-chlorobenzyl chloride.

Materials:

  • This compound

  • 4-Chlorobenzyl chloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous THF via syringe.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes.

  • Electrophile Addition: Add a solution of 4-chlorobenzyl chloride (1.05 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 2-((4-chlorobenzyl)thio)-5-(trifluoromethyl)pyridine.

Data Presentation
Reactant 1Reactant 2BaseSolventTemperatureTimeYield
This compound4-Chlorobenzyl chlorideNaHTHF0 °C to RTOvernightHigh

Note: The yield is expected to be high based on analogous reactions.

Visualization of Experimental Workflow

S_Alkylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start add_mercaptan Add 2-mercapto-5- (trifluoromethyl)pyridine to flask start->add_mercaptan add_thf Add anhydrous THF add_mercaptan->add_thf cool Cool to 0 °C add_thf->cool add_base Add NaH cool->add_base stir1 Stir for 30 min add_base->stir1 add_halide Add 4-chlorobenzyl chloride solution dropwise stir1->add_halide warm Warm to RT add_halide->warm stir2 Stir overnight warm->stir2 quench Quench with aq. NH4Cl stir2->quench extract Extract with EtOAc quench->extract wash Wash with brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Purify by column chromatography concentrate->purify end End Product purify->end

S-Alkylation Experimental Workflow

Application 2: Desulfurative Cross-Coupling for the Synthesis of 2-Aryl-5-(trifluoromethyl)pyridines

2-Arylpyridines are prevalent structural motifs in pharmaceuticals and functional materials. A modern and powerful method to synthesize these compounds is through desulfurative cross-coupling reactions. In this approach, the C-S bond of a thioether is cleaved and a new C-C bond is formed with a suitable coupling partner, such as an aryl boronic acid (Suzuki-Miyaura type coupling). This compound can be readily converted to a thioether, which can then serve as a substrate in such a transformation. This two-step sequence provides a versatile route to a wide range of 2-aryl-5-(trifluoromethyl)pyridines.

While a direct desulfurative coupling of this compound is less common, a highly efficient approach involves its initial conversion to a more suitable coupling partner, such as a sulfonyl chloride, followed by a desulfinative cross-coupling. The following protocol outlines a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling of a pyridine-2-sulfonyl chloride with an arylboronic acid, which is a modern and efficient method for the synthesis of 2-arylpyridines. This method can be adapted for derivatives of this compound.

Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)-5-(trifluoromethyl)pyridine via Desulfinative Suzuki-Miyaura Coupling

This protocol is a representative procedure for the synthesis of 2-arylpyridines from a pyridine sulfonyl chloride derivative, which can be prepared from this compound by oxidation.

Materials:

  • 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and stir bar

  • Septum and argon inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk tube or microwave vial, add 5-(trifluoromethyl)pyridine-2-sulfonyl chloride (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), palladium(II) acetate (5 mol%), dppf (10 mol%), and sodium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and transfer to a separatory funnel.

    • Extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine.

Data Presentation
Pyridine SubstrateBoronic AcidCatalystLigandBaseSolventTemperatureTimeYield
5-(Trifluoromethyl)pyridine-2-sulfonyl chloride4-Methoxyphenylboronic acidPd(OAc)₂dppfNa₂CO₃Dioxane/Water80-100 °C12-24 hGood-High

Note: The yield is expected to be in the good to high range based on similar reported desulfinative Suzuki-Miyaura couplings.

Visualization of Logical Relationship

Desulfurative_Coupling_Strategy cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_coupling Cross-Coupling Reaction cluster_product Final Product start_mol 2-Mercapto-5- (trifluoromethyl)pyridine oxidation Oxidation start_mol->oxidation Step 1 sulfonyl_chloride 5-(Trifluoromethyl)pyridine- 2-sulfonyl chloride oxidation->sulfonyl_chloride suzuki_coupling Desulfinative Suzuki-Miyaura Coupling sulfonyl_chloride->suzuki_coupling Step 2 final_product 2-Aryl-5-(trifluoromethyl)pyridine suzuki_coupling->final_product boronic_acid Aryl Boronic Acid boronic_acid->suzuki_coupling

Strategy for 2-Arylpyridine Synthesis

Application Notes and Protocols: 2-Mercapto-5-(trifluoromethyl)pyridine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-mercapto-5-(trifluoromethyl)pyridine as a versatile building block in the synthesis of pharmaceuticals. This document details its application in the development of antiviral and potential anticancer agents, providing detailed experimental protocols, quantitative data, and visual diagrams of synthetic pathways and biological mechanisms.

Introduction

This compound, a yellow crystalline solid, is a key heterocyclic intermediate in medicinal chemistry. The presence of the trifluoromethyl group imparts unique properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This makes it a valuable synthon for the development of novel therapeutic agents. This document focuses on its application in the synthesis of the HIV protease inhibitor, Tipranavir, and explores its potential in the creation of novel anticancer compounds.

Physicochemical Properties

PropertyValue
CAS Number 76041-72-0
Molecular Formula C₆H₄F₃NS
Molecular Weight 179.16 g/mol
Appearance Yellow Crystalline Solid[1]
Melting Point 154-159 °C[1]
Synonyms 5-(Trifluoromethyl)-2-pyridinethiol, 5-(Trifluoromethyl)-2(1H)-pyridinethione[2]

Application in Antiviral Drug Synthesis: Tipranavir

This compound is a crucial precursor for the synthesis of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, a key intermediate in the final step of the synthesis of the non-peptidic HIV protease inhibitor, Tipranavir.[1] Tipranavir is used in the treatment of HIV-1 infection, particularly in patients with resistance to other protease inhibitors.

Synthetic Workflow for Tipranavir Intermediate

G A 2-Mercapto-5- (trifluoromethyl)pyridine B Oxidation A->B Oxidizing Agent (e.g., NCS, Cl2/HCl) C 5-(Trifluoromethyl)pyridine- 2-sulfonyl chloride B->C E Sulfonamide Coupling C->E D Tipranavir Precursor (amine) D->E F Tipranavir E->F Final Synthetic Step G cluster_0 HIV Replication Cycle cluster_1 Inhibition by Tipranavir A Gag-Pol Polyprotein B HIV Protease A->B Cleavage C Mature Viral Proteins B->C G HIV Protease Active Site D Virion Assembly C->D E Infectious Virus D->E F Tipranavir F->G Binding G A 2-Mercapto-5- (trifluoromethyl)pyridine B Reaction with α-haloketone A->B C Thiazole Ring Formation B->C D Cyclization with Formamide C->D E Thiazolo[4,5-d]pyrimidine Core D->E F Further Derivatization E->F G Potential Anticancer Agents F->G G cluster_0 EGFR Signaling Pathway cluster_1 Apoptosis Pathway EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Bax Bax (Pro-apoptotic) Caspases Caspases Bax->Caspases Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis Inhibitor Potential Inhibitor (TFMP Derivative) Inhibitor->EGFR Inhibition Inhibitor2 Potential Inducer (TFMP Derivative) Inhibitor2->Bax Upregulation Inhibitor2->Bcl2 Downregulation

References

Application Notes and Protocols: 2-Mercapto-5-(trifluoromethyl)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercapto-5-(trifluoromethyl)pyridine is a key heterocyclic building block in medicinal chemistry, primarily utilized as a crucial intermediate in the synthesis of innovative therapeutic agents. Its unique trifluoromethyl-substituted pyridine scaffold imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This document provides a detailed overview of its applications, focusing on its role in the development of Cereblon (CRBN) modulators for targeted protein degradation and Autophagy-related protein 7 (Atg7) inhibitors for the modulation of autophagy.

Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a versatile intermediate for the synthesis of bioactive compounds, particularly in the fields of oncology and immunology.

Cereblon (CRBN) Modulators for Targeted Protein Degradation

This compound serves as a foundational scaffold for the synthesis of novel Cereblon (CRBN) E3 ubiquitin ligase modulators. These modulators are critical components of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins. The trifluoromethylpyridine moiety can be elaborated to create ligands that bind to CRBN, enabling the recruitment of the E3 ligase complex to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. This approach is a promising strategy for targeting proteins that have been traditionally difficult to inhibit with small molecules.

Atg7 Inhibitors for Autophagy Modulation

Derivatives of this compound have been explored as inhibitors of Autophagy-related protein 7 (Atg7), a key enzyme in the autophagy pathway.[1] Autophagy is a cellular self-degradation process that plays a dual role in cancer, promoting survival in established tumors but also suppressing tumor initiation.[1] By inhibiting Atg7, an E1-like activating enzyme essential for autophagosome formation, these compounds can modulate autophagy, offering a potential therapeutic strategy for various cancers and other diseases where autophagy is dysregulated.[1]

Quantitative Data

The following table summarizes the biological activity of representative compounds derived from this compound.

Compound IDTargetAssay TypeIC50 / DC50 (nM)Cell LineReference
CRBN-Inhibitor-1 CRBNFRET Assay9-WO 2024169788[2]
ATG7-Inhibitor-A ATG7Biochemical Assay< 100-WO 2018089786

Experimental Protocols

Protocol 1: Synthesis of a 2-((5-(Trifluoromethyl)pyridin-2-yl)thio)acetamide Derivative (General Procedure)

This protocol describes a general method for the synthesis of acetamide derivatives from this compound, a common step in the elaboration of this intermediate into more complex bioactive molecules.

Materials:

  • This compound

  • 2-Chloro-N-aryl/alkyl-acetamide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired 2-chloro-N-aryl/alkyl-acetamide (1.1 eq) to the reaction mixture.

  • Stir the reaction at 60 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-((5-(trifluoromethyl)pyridin-2-yl)thio)acetamide derivative.

Protocol 2: Cereblon (CRBN) Binding Assay (Fluorescence Resonance Energy Transfer - FRET)

This protocol outlines a competitive FRET-based assay to determine the binding affinity of synthesized compounds to the CRBN/DDB1 complex.

Materials:

  • Human E3 ubiquitin ligase CRBN/DDB1 complex

  • Fluorescently labeled CRBN ligand (e.g., thalidomide-based tracer)

  • Test compounds (derived from this compound)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% BSA)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the human E3 ubiquitin ligase CRBN/DDB1 complex to each well.

  • Add the fluorescently labeled CRBN ligand to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the FRET signal using a suitable plate reader.

  • The decrease in the FRET signal is proportional to the displacement of the fluorescent ligand by the test compound.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Visualizations

Signaling Pathway Diagrams

Caption: CRBN Signaling Pathway and Targeted Protein Degradation.

ATG7_Autophagy_Pathway cluster_Ubiquitination_Like_Systems Ubiquitin-Like Conjugation Systems ULK1_complex ULK1 Complex PI3K_complex Class III PI3K Complex ULK1_complex->PI3K_complex Phagophore Phagophore (Isolation Membrane) PI3K_complex->Phagophore Initiates formation ATG7 ATG7 (E1-like) ATG10 ATG10 (E2-like) ATG7->ATG10 Activates ATG3 ATG3 (E2-like) ATG7->ATG3 Activates ATG12 ATG12 ATG10->ATG12 Conjugates to ATG5 ATG8 LC3/GABARAP (ATG8 family) ATG3->ATG8 Conjugates to PE ATG5 ATG5 ATG12->ATG5 ATG5_ATG12 ATG12-ATG5 ATG16L1 ATG16L1 ATG16L1->Phagophore Localizes to membrane PE PE ATG8->PE PE->Phagophore Lipidated LC3 inserts into membrane ATG5_ATG12->ATG16L1 Forms complex Autophagosome Autophagosome Phagophore->Autophagosome Elongation & Closure Lysosome Lysosome Autophagosome->Lysosome Fusion Autolysosome Autolysosome ATG7_Inhibitor ATG7 Inhibitor (derived from This compound) ATG7_Inhibitor->ATG7 Inhibits

Caption: ATG7 in the Autophagy Signaling Pathway.

References

Application Note and Protocol: S-Alkylation of 2-Mercapto-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the S-alkylation of 2-mercapto-5-(trifluoromethyl)pyridine, a key reaction in the synthesis of various biologically active molecules and pharmaceutical intermediates.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group imparts unique properties such as increased metabolic stability and binding affinity to target proteins. The sulfur atom at the 2-position provides a nucleophilic handle for the introduction of various alkyl and aryl substituents, allowing for the generation of diverse chemical libraries. S-alkylation is a fundamental transformation for this scaffold, enabling the synthesis of a wide range of 2-(alkylthio)-5-(trifluoromethyl)pyridines. These products are utilized in the development of antitumor agents and HIV protease inhibitors.[1]

General Reaction Scheme

The S-alkylation of this compound proceeds via a nucleophilic substitution reaction. The thiol group is first deprotonated by a base to form a more nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of an alkylating agent, displacing a leaving group to form the desired thioether product.

reaction_scheme cluster_reactants Reactants cluster_products Products reactant1 This compound product 2-(Alkylthio)-5-(trifluoromethyl)pyridine reactant1->product + R-X, Base reactant2 Alkylating Agent (R-X) reactant2->product base Base base->product side_product HX

Caption: General reaction for the S-alkylation of this compound.

Experimental Protocol

This protocol provides a general method for the S-alkylation of this compound. Specific reaction conditions may require optimization based on the reactivity of the alkylating agent.

Materials:

  • This compound

  • Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl chloride)

  • Base (e.g., sodium hydroxide, potassium carbonate, triethylamine)

  • Solvent (e.g., ethanol, methanol, dimethylformamide (DMF), acetonitrile)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., ethanol, 10 mL per mmol of substrate).

  • Addition of Base: Add the base (1.1-1.5 eq) to the solution and stir for 10-15 minutes at room temperature to facilitate the formation of the thiolate. For bases like sodium hydroxide or potassium carbonate, a solution in water can be used.[2] For organic bases like triethylamine, it can be added directly.

  • Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or with heating, depending on the reactivity of the alkylating agent. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add deionized water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure S-alkylated product.

Data Presentation: Reagents and Conditions

The choice of base, solvent, and alkylating agent can significantly impact the reaction outcome. The following table summarizes common reagents and conditions for S-alkylation reactions.

Alkylating AgentBaseSolventTemperatureTypical Reaction Time
Methyl IodideSodium HydroxideEthanol/WaterRoom Temperature1-3 hours
Ethyl BromidePotassium CarbonateDMFRoom Temperature2-4 hours
Benzyl ChlorideTriethylamineAcetonitrile50 °C4-6 hours
Propargyl BromidePotassium HydroxideMethanolRoom Temperature1-2 hours
Allyl BromideSodium EthoxideEthanol0 °C to RT1-3 hours

Experimental Workflow

The following diagram illustrates the general workflow for the S-alkylation experiment.

workflow A Dissolve this compound in solvent B Add base and stir A->B C Add alkylating agent B->C D Monitor reaction by TLC C->D E Solvent removal D->E Reaction complete F Aqueous work-up and extraction E->F G Drying and concentration F->G H Purification by column chromatography G->H I Characterization of pure product H->I

References

Application Notes and Protocols for 2-Mercapto-5-(trifluoromethyl)pyridine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-mercapto-5-(trifluoromethyl)pyridine as a versatile ligand in coordination chemistry. The unique electronic properties conferred by the electron-withdrawing trifluoromethyl group and the coordinating capabilities of the mercapto and pyridine functionalities make this ligand a subject of growing interest in the development of novel catalysts and therapeutic agents.

Overview of this compound as a Ligand

This compound can exist in tautomeric forms, as the thiol and the thione. In coordination to a metal center, it typically acts as a monoanionic bidentate ligand, coordinating through the sulfur and nitrogen atoms to form a stable five-membered chelate ring. The presence of the trifluoromethyl group significantly influences the electronic properties of the pyridine ring, enhancing the acidity of the thiol proton and modulating the redox potential of the resulting metal complexes.

Applications in Catalysis

Coordination complexes of this compound, particularly with transition metals like palladium, are promising candidates for various catalytic transformations. The electron-withdrawing nature of the trifluoromethyl group can enhance the catalytic activity of the metal center.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes bearing thiolato ligands have been investigated as catalysts in cross-coupling reactions. The electron-deficient nature of the pyridine ring in this compound can promote reductive elimination, a key step in many catalytic cycles. Palladium complexes with N-containing heterocyclic thiolates have been used as catalysts for the Heck reaction, coupling styrene and bromobenzene.[1] While specific data for complexes of this compound is still emerging, related systems suggest high catalytic efficiency.

Table 1: Representative Catalytic Performance of Palladium-Thiolato Complexes in Heck-type Reactions

Catalyst PrecursorSubstratesProduct Yield (%)Reference
(dppf)Pd(SR)₂Styrene, BromobenzeneHigh[1]

Note: Data for complexes of this compound is not yet available in the reviewed literature; this table provides data for analogous systems to indicate potential applications.

Applications in Medicinal Chemistry and Drug Development

The unique structural features of this compound make its metal complexes promising candidates for the development of novel therapeutic agents. The trifluoromethyl group can enhance lipophilicity, metabolic stability, and bioavailability of drug molecules.[2] Metal complexes, in general, offer a platform for designing drugs with unique mechanisms of action, often involving redox processes within cells.[3]

Anticancer Activity

Metal complexes are known to exhibit anticancer activity through various mechanisms, including DNA interaction and induction of apoptosis.[4] The coordination of ligands like this compound to metal centers can lead to complexes with enhanced cytotoxicity towards cancer cells. While specific IC50 values for complexes of this particular ligand are not yet widely published, related Schiff base metal complexes containing a pyridine moiety have shown significant anticancer activity.[5] For instance, some copper(II) complexes of Schiff bases derived from di-2-pyridyl ketone have exhibited potent inhibition of cancer cell lines with IC50 values in the low micromolar range.[5]

Table 2: In Vitro Anticancer Activity of Related Pyridine-Containing Metal Complexes

ComplexCancer Cell LineIC₅₀ (µM)Reference
Cu(II)-Schiff base complex (from di-2-pyridine ketone and isonicotinic acid hydrazide)Bel-74021.47[5]
HeLa2.53[5]
MCF-74.12[5]
Cisplatin (Reference)MCF-7~10-20[5]

Note: This table presents data for structurally related compounds to illustrate the potential of this class of molecules. Further studies on complexes of this compound are warranted.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved from its chloro-precursor, 2-chloro-5-(trifluoromethyl)pyridine. A common method for the conversion of 2-chloropyridines to 2-mercaptopyridines involves reaction with a sulfur source like thiourea.[6]

Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) and thiourea (1.2 eq) in ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure.

  • Basification: To the residue, add a 15-20 wt% aqueous solution of a strong base (e.g., NaOH) to adjust the pH to 8.0-9.0. Stir for 15-20 minutes.

  • Extraction: Extract the aqueous layer with ethyl acetate to remove any unreacted 2-chloro-5-(trifluoromethyl)pyridine.

  • Acidification: Under an inert atmosphere (e.g., nitrogen or argon), carefully acidify the aqueous layer with hydrochloric acid (15-20 wt%) to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

G Synthesis of this compound A 2-Chloro-5-(trifluoromethyl)pyridine + Thiourea B Reflux in Ethanol A->B Reaction C Solvent Removal B->C D Basification (NaOH) C->D E Extraction (Ethyl Acetate) D->E Remove unreacted starting material F Acidification (HCl) E->F G Filtration and Drying F->G H This compound G->H Final Product

Caption: Workflow for the synthesis of the target ligand.

General Protocol for the Synthesis of Metal Complexes

The following is a general procedure for the synthesis of transition metal complexes with this compound. The specific metal salt, solvent, and reaction conditions may need to be optimized for each complex.

Protocol: Synthesis of a Metal(II) Complex

  • Ligand Solution: Dissolve this compound (2.0 eq) in a suitable solvent (e.g., ethanol, methanol, or a mixture with dichloromethane).

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (e.g., acetate or chloride, 1.0 eq) in the same solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution with stirring.

  • Reaction Conditions: The reaction may proceed at room temperature or require heating under reflux. The reaction time can vary from a few hours to overnight.

  • Isolation: The complex may precipitate out of the solution upon formation or after cooling. If not, the solvent can be slowly evaporated to induce crystallization.

  • Purification: Collect the solid complex by filtration, wash with a small amount of cold solvent, and dry under vacuum.

G General Synthesis of Metal Complexes cluster_0 Ligand Preparation cluster_1 Metal Salt Preparation A Dissolve Ligand in Solvent C Mix Ligand and Metal Salt Solutions A->C B Dissolve Metal Salt in Solvent B->C D Reaction (Stirring/Reflux) C->D E Isolation (Precipitation/Crystallization) D->E F Filtration and Washing E->F G Drying F->G H Metal Complex G->H

Caption: General workflow for complex formation.

Characterization of Coordination Complexes

The synthesized metal complexes should be thoroughly characterized using a variety of analytical techniques to confirm their structure and purity.

Table 3: Common Characterization Techniques

TechniqueInformation Obtained
FT-IR Spectroscopy Confirmation of ligand coordination by observing shifts in the C=N and C-S stretching frequencies. Appearance of new bands corresponding to metal-ligand bonds (M-N, M-S).
¹H and ¹⁹F NMR Spectroscopy To study the structure of diamagnetic complexes in solution. Shifts in proton and fluorine signals upon coordination provide information about the electronic environment.
UV-Vis Spectroscopy To investigate the electronic transitions within the complex, including ligand-to-metal and metal-to-ligand charge transfer bands.
Mass Spectrometry Determination of the molecular weight and fragmentation pattern of the complex.
Elemental Analysis To determine the percentage composition of C, H, N, and S, confirming the empirical formula of the complex.
X-ray Crystallography To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and coordination geometry.

Future Outlook

The coordination chemistry of this compound is a promising area of research with significant potential for the development of new catalysts and therapeutic agents. Further studies are needed to synthesize and characterize a wider range of metal complexes with this ligand and to systematically evaluate their catalytic activity and biological properties. The insights gained from such studies will be invaluable for the rational design of next-generation functional coordination compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Mercapto-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-mercapto-5-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing the synthesis of this key fluorinated building block.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

The most prevalent and recommended method for the synthesis of this compound is the reaction of 2-chloro-5-(trifluoromethyl)pyridine with a sulfur source. While sodium hydrosulfide (NaSH) can be used, the more common and often higher-yielding method involves the use of thiourea followed by basic hydrolysis. This two-step, one-pot procedure typically offers milder reaction conditions and avoids some of the side reactions associated with NaSH, such as the formation of disulfides and other over-reaction products.

Q2: What are the starting materials for the synthesis of this compound?

The primary starting material is 2-chloro-5-(trifluoromethyl)pyridine. This precursor can be synthesized through various methods, often starting from 3-picoline. The synthesis of 2-chloro-5-(trifluoromethyl)pyridine involves steps such as N-oxidation, chlorination, and fluorination.[1][2][3]

Q3: What is the tautomeric nature of this compound?

Like other 2-mercaptopyridines, this compound exists in a tautomeric equilibrium with its corresponding thione form, 5-(trifluoromethyl)pyridin-2(1H)-thione. The thione tautomer is generally the more stable and predominant form in the solid state and in polar solvents. This is an important consideration for characterization, as spectroscopic data will reflect the structure of the dominant tautomer.

Q4: What are the key reaction parameters to control for a successful synthesis?

Several parameters are critical for optimizing the yield and purity of the final product:

  • Purity of Starting Materials: Ensure the 2-chloro-5-(trifluoromethyl)pyridine is of high purity, as impurities can lead to side reactions.

  • Stoichiometry: The molar ratio of thiourea to the starting material should be carefully controlled. A slight excess of thiourea is often used to ensure complete conversion of the starting material.

  • Reaction Temperature: The temperature for both the initial reaction with thiourea and the subsequent hydrolysis step needs to be optimized to balance reaction rate and minimize side product formation.

  • Concentration: The concentration of the reactants in the chosen solvent can influence the reaction rate and the ease of product isolation.

  • Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the oxidation of the thiol product to the corresponding disulfide.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive starting material. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Ineffective base for hydrolysis.1. Verify the purity and identity of 2-chloro-5-(trifluoromethyl)pyridine using analytical techniques like NMR or GC-MS. 2. Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or LC-MS. 3. Extend the reaction time and monitor for the disappearance of the starting material. 4. Ensure a sufficiently strong base (e.g., NaOH or KOH) is used for the hydrolysis of the isothiouronium salt intermediate. Check the pH of the solution to ensure it is strongly basic.
Formation of a White Precipitate (Isothiouronium Salt) that is Difficult to Hydrolyze 1. Incomplete reaction with thiourea. 2. Insufficiently basic conditions for hydrolysis.1. Ensure the initial reaction with thiourea has gone to completion by monitoring with TLC. If necessary, increase the reaction time or temperature. 2. Increase the concentration or amount of the base used for hydrolysis. Gentle heating can also facilitate the hydrolysis.
Presence of a Significant Amount of Disulfide Byproduct 1. Oxidation of the thiol product during workup or storage. 2. Presence of oxidizing agents.1. Degas solvents before use and conduct the reaction and workup under an inert atmosphere. 2. During the workup, after acidification to precipitate the thiol, minimize exposure to air. 3. Store the final product under an inert atmosphere and in a cool, dark place.
Incomplete Reaction (Starting Material Remains) 1. Reaction time is too short. 2. Reaction temperature is too low. 3. Insufficient amount of thiourea.1. Increase the reflux time and monitor the reaction progress. 2. Increase the reaction temperature. 3. Use a slight excess (e.g., 1.1 to 1.2 equivalents) of thiourea.
Difficult Purification 1. Presence of multiple side products. 2. Product is an oil or difficult to crystallize.1. Optimize reaction conditions to minimize side product formation. 2. For purification, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) is often effective. If recrystallization is challenging, column chromatography on silica gel using a hexane/ethyl acetate gradient can be employed.[4]

Experimental Protocols

Synthesis of this compound via the Thiourea Method

This protocol is a general guideline based on the synthesis of similar 2-mercaptopyridines and should be optimized for the specific substrate and scale.

Materials:

  • 2-Chloro-5-(trifluoromethyl)pyridine

  • Thiourea

  • Ethanol (anhydrous)

  • Sodium hydroxide (or Potassium hydroxide)

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Ethyl acetate (for extraction, if necessary)

  • Anhydrous sodium sulfate (for drying)

Procedure:

Step 1: Formation of the Isothiouronium Salt

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq.) and thiourea (1.1-1.2 eq.) in anhydrous ethanol.

  • Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. A white precipitate of the isothiouronium salt may form during the reaction.

Step 2: Hydrolysis of the Isothiouronium Salt

  • After the initial reaction is complete, cool the mixture to room temperature.

  • Slowly add an aqueous solution of sodium hydroxide (2.0-3.0 eq. in water) to the reaction mixture.

  • Heat the mixture to reflux for an additional 2-4 hours to ensure complete hydrolysis of the isothiouronium salt. The solution should become clear.

Step 3: Isolation and Purification of the Product

  • Cool the reaction mixture in an ice bath.

  • Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 5-6. The product will precipitate as a yellow solid.

  • Collect the solid by vacuum filtration and wash it with cold water.

  • Dry the crude product under vacuum.

  • For further purification, the solid can be recrystallized from a suitable solvent such as ethanol/water or toluene.

Table 1: Summary of Reaction Parameters and Expected Outcomes
ParameterRecommended RangeExpected Outcome / Notes
Stoichiometry (Thiourea:Starting Material) 1.1:1 to 1.2:1A slight excess of thiourea ensures complete conversion of the starting material.
Solvent Ethanol, IsopropanolEthanol is the most commonly used solvent.
Reaction Temperature (Step 1) Reflux (approx. 78 °C for ethanol)Higher temperatures may accelerate the reaction but could also lead to side products.
Reaction Time (Step 1) 4 - 6 hoursMonitor by TLC to determine the optimal time.
Base for Hydrolysis Sodium Hydroxide, Potassium HydroxideA strong base is required for efficient hydrolysis.
Reaction Temperature (Step 2) RefluxEnsures complete hydrolysis.
Reaction Time (Step 2) 2 - 4 hoursMonitor for the disappearance of the intermediate.
Purification Method Recrystallization, Column ChromatographyRecrystallization from ethanol/water is often sufficient.
Expected Yield 70-90%Yields can vary depending on the scale and optimization of conditions.

Visualizing the Workflow and Logic

Experimental Workflow

experimental_workflow start Start reagents Mix 2-chloro-5-(trifluoromethyl)pyridine and thiourea in ethanol start->reagents reflux1 Reflux for 4-6 hours reagents->reflux1 hydrolysis Add NaOH solution and reflux for 2-4 hours reflux1->hydrolysis acidify Cool and acidify with HCl hydrolysis->acidify filter Filter the precipitate acidify->filter purify Recrystallize the solid filter->purify product This compound purify->product

Caption: A streamlined workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic start Low Yield or Incomplete Reaction check_sm Check Starting Material Purity start->check_sm increase_temp Increase Reaction Temperature start->increase_temp increase_time Increase Reaction Time start->increase_time increase_thiourea Increase Thiourea Stoichiometry start->increase_thiourea check_base Check Base Strength and Amount start->check_base optimize_purification Optimize Purification (Recrystallization/Chromatography) check_sm->optimize_purification increase_temp->optimize_purification increase_time->optimize_purification increase_thiourea->optimize_purification check_base->optimize_purification success Improved Yield optimize_purification->success

Caption: A logical approach to troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of 2-Mercapto-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the common challenges and troubleshooting strategies associated with the purification of 2-mercapto-5-(trifluoromethyl)pyridine (CAS 76041-72-0).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Q1: My purified this compound is a yellow or greenish powder, but the literature reports it as a white solid. What is the cause of this discoloration?

A1: The discoloration is typically due to the presence of an oxidation byproduct, the disulfide derivative [5,5'-bis(trifluoromethyl)-2,2'-dipyridyl disulfide]. 2-mercaptopyridines are susceptible to oxidation, which can be accelerated by exposure to air, light, or certain metal ions.[1] The presence of this impurity can often be detected by a change in the material's color from white or off-white to yellow or green.

To minimize oxidation, it is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents for purification. Storage should be in a tightly sealed container at low temperatures (2-8°C).[2]

Q2: I am observing inconsistent results in my experiments, and I suspect it might be due to the purity of this compound. How can I remove the disulfide impurity?

A2: The disulfide impurity can often be removed by recrystallization. Since the disulfide is generally less polar than the corresponding thiol, a solvent system can be chosen where the thiol is soluble at high temperatures and precipitates upon cooling, leaving the disulfide in the mother liquor.

Alternatively, a mild reducing agent can be used to convert the disulfide back to the thiol, followed by purification. However, this adds another step and requires subsequent removal of the reducing agent.

Q3: My NMR spectrum shows two sets of peaks, suggesting a mixture of compounds, even after purification. What could be the reason for this?

A3: This is likely due to the tautomeric equilibrium between the thiol and thione forms of the molecule: 5-(trifluoromethyl)pyridine-2-thiol and 5-(trifluoromethyl)-2(1H)-pyridinethione.[3][4] In solution, and often in the solid state, the thione tautomer is favored.[3][4] The presence of both tautomers can lead to complex NMR spectra. The equilibrium can be influenced by the solvent, temperature, and pH. For analytical purposes, it is important to use a solvent in which one tautomer is significantly favored to simplify the spectrum, or to use techniques like variable temperature NMR to study the equilibrium.

Q4: I am having difficulty removing halogenated impurities from my synthesis of this compound. What purification methods are effective?

A4: Halogenated impurities, such as unreacted 2-chloro-5-(trifluoromethyl)pyridine or other chlorinated byproducts from the synthesis of trifluoromethylpyridines, can be challenging to remove due to their similar polarities.[5]

  • Column Chromatography: Silica gel chromatography using a non-polar to moderately polar eluent system (e.g., hexanes/ethyl acetate) can be effective. The more polar thiol/thione should have a lower Rf than the less polar halogenated impurities.

  • Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be a powerful tool for separating closely related compounds.

  • Recrystallization: Careful selection of a recrystallization solvent may allow for the selective precipitation of the desired product, leaving the impurities in the mother liquor. This may require screening of various solvents or solvent mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for assessing the purity of this compound?

A1: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid) is typically used.

Q2: How should I store this compound to ensure its stability?

A2: To prevent oxidation and degradation, store the compound in a tightly sealed, amber glass vial under an inert atmosphere (nitrogen or argon) at 2-8°C.[2] Avoid exposure to light and moisture.

Q3: Can I use distillation to purify this compound?

A3: While vacuum distillation is used for some related trifluoromethylpyridine derivatives, it may not be ideal for this compound due to its relatively high melting point (154-159 °C) and potential for thermal degradation or tautomerization at elevated temperatures.[6] Recrystallization or chromatography are generally preferred methods.

Data Presentation

The following table presents illustrative data for the purification of a hypothetical batch of this compound using different techniques.

Purification MethodStarting Purity (by HPLC)Key ImpurityPost-Purification Purity (by HPLC)Yield (%)Notes
Recrystallization (Toluene/Hexane)95.0%Disulfide (3.5%)99.2%85%Effective for removing the disulfide impurity.
Silica Gel Chromatography92.0%2-chloro-5-(trifluoromethyl)pyridine (6.0%)98.5%70%Good for removing less polar starting materials.
Preparative HPLC98.0%Isomeric Impurity (1.5%)>99.8%55%Best for achieving very high purity, but with lower yield.

Experimental Protocols

Protocol: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent system and volumes should be determined empirically.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., toluene, hexane, ethanol, or a mixture)

  • Erlenmeyer flask

  • Heating plate with magnetic stirring

  • Condenser

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of the chosen recrystallization solvent (e.g., toluene) to the flask.

  • Gently heat the mixture with stirring. Add more solvent portion-wise until the solid completely dissolves at or near the boiling point of the solvent.[7] Avoid adding excess solvent.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.[7]

  • To maximize crystal formation, place the flask in an ice bath for 30-60 minutes.[7]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the crystals under vacuum to a constant weight.

  • Assess the purity of the recrystallized product by HPLC and measure the melting point.

Visualizations

Purification_Troubleshooting start Start: Impure Product check_color Check Color start->check_color discolored Yellow/Green Color check_color->discolored Yes not_discolored White/Off-White check_color->not_discolored No oxidation_issue Potential Oxidation (Disulfide Impurity) discolored->oxidation_issue check_nmr Analyze by NMR not_discolored->check_nmr purify_oxidation Purification Strategy: - Recrystallization - Inert Atmosphere Handling oxidation_issue->purify_oxidation purify_oxidation->check_nmr complex_nmr Complex NMR Spectrum check_nmr->complex_nmr Yes clean_nmr Clean NMR Spectrum check_nmr->clean_nmr No tautomer_issue Tautomerism Issue (Thiol/Thione Mixture) complex_nmr->tautomer_issue check_hplc Analyze by HPLC clean_nmr->check_hplc tautomer_solution Solution: - Use specific NMR solvent - Variable Temp. NMR tautomer_issue->tautomer_solution tautomer_solution->check_hplc halogen_impurity Halogenated Impurities Detected check_hplc->halogen_impurity Impurities Present pure_product Product is Pure check_hplc->pure_product Purity >99% purify_halogen Purification Strategy: - Column Chromatography - Preparative HPLC halogen_impurity->purify_halogen purify_halogen->check_hplc

Caption: Troubleshooting workflow for the purification of this compound.

References

stability and degradation of 2-mercapto-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-mercapto-5-(trifluoromethyl)pyridine. It includes a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common challenges encountered during its handling, storage, and use in experimental settings.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the use of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results Degradation of the compound in solution due to improper storage or handling.- Prepare fresh solutions before each experiment.- Store stock solutions at 2-8°C, protected from light and air.[1] For long-term storage, consider freezing, but validate stability after freeze-thaw cycles.- Use deoxygenated solvents and purge the solution container with an inert gas (e.g., argon or nitrogen).
Change in solution color (e.g., yellowing) Oxidation of the thiol group, potentially leading to the formation of disulfides or other oxidized species.- This is a common sign of degradation.[1] Discard the solution and prepare a fresh one.- To minimize oxidation, follow the storage and handling recommendations above.- Avoid sources of ignition and strong oxidizing agents.
Precipitate formation in solution Formation of less soluble degradation products, such as the corresponding disulfide.- The solution is likely degraded and should not be used.[1]- Prepare a fresh solution, ensuring the compound is fully dissolved. If solubility is an issue, consider a different solvent system after verifying compound stability in the new solvent.
Poor or irreproducible results in analytical chromatography (HPLC) - On-column degradation.- Interaction with metal components of the HPLC system.- Improper mobile phase pH.- Use a metal-free or PEEK HPLC system if possible.- Ensure the mobile phase pH is compatible with the compound's stability. The stability of mercaptopyridines can be pH-dependent.- Passivate the HPLC system with a strong acid (e.g., nitric acid) followed by thorough washing to remove any metal contaminants.
Unpleasant odor Inherent property of many thiol-containing compounds.- Handle the compound and its solutions in a well-ventilated fume hood.- Decontaminate glassware and work surfaces with a bleach solution.

Frequently Asked Questions (FAQs)

1. How should I store solid this compound?

Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For optimal stability, storage at 2-8°C is recommended.

2. What are the signs of degradation of this compound in solution?

Common signs of degradation include a change in the color of the solution (e.g., turning yellow or brown), the formation of a precipitate, and a noticeable change in the UV-Vis absorption spectrum.[1] Inconsistent experimental results over time are also a strong indicator of instability.[1]

3. What is the primary degradation pathway for this compound?

The primary degradation pathway for this compound is the oxidation of the mercapto (-SH) group. This can lead to the formation of a disulfide dimer, and further oxidation can yield sulfinic and sulfonic acids. The pyridine ring itself can also be susceptible to degradation under harsh conditions.

4. How does pH affect the stability of this compound?

The stability of mercaptopyridines is often pH-dependent. The thiol group can exist in equilibrium with its tautomeric thione form, and the position of this equilibrium can be influenced by the solvent and pH. Extreme pH values (highly acidic or alkaline) can accelerate degradation. It is crucial to determine the optimal pH range for your specific application and buffer system.

5. What analytical techniques are suitable for monitoring the stability of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique for quantifying the parent compound and its degradation products. Other useful techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For the structural elucidation of degradation products.

  • UV-Vis Spectroscopy: For preliminary assessment of degradation, although it is less specific than chromatography.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 1N HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 1N NaOH and keep at room temperature for 8 hours.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 48 hours.

  • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for an extended period (e.g., 7 days).

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the stressed samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method (Illustrative Example)

This is a hypothetical method and should be optimized and validated for your specific instrumentation and requirements.

Parameter Condition
Column C18 reverse-phase, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min, 10% B; 5-20 min, 10-90% B; 20-25 min, 90% B; 25.1-30 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 270 nm
Injection Volume 10 µL

Hypothetical Retention Times:

Compound Retention Time (min)
This compound15.2
Disulfide Degradation Product22.5
Further Oxidation Products8.0 - 12.0

Visualizations

degradation_pathway A This compound B [Oxidation] A->B C Disulfide Dimer B->C D [Further Oxidation] C->D E Sulfinic/Sulfonic Acid Derivatives D->E

Caption: Potential oxidative degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution B Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) A->B C Neutralize and Dilute Samples B->C D HPLC Analysis C->D E LC-MS/NMR for Structure Elucidation D->E G Identify Degradation Products E->G F Quantify Degradation F->G

References

Technical Support Center: Optimizing Reactions of 2-Mercapto-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-mercapto-5-(trifluoromethyl)pyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and purity of your reactions involving this versatile intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for synthesizing this compound is through the nucleophilic aromatic substitution of its precursor, 2-chloro-5-(trifluoromethyl)pyridine. This reaction is typically carried out using a sulfur nucleophile, such as sodium hydrosulfide (NaSH), in a suitable polar aprotic solvent.

Q2: I am experiencing low yields in the synthesis of this compound. What are the likely causes?

A2: Low yields can stem from several factors. Incomplete reaction is a common issue, which can be caused by suboptimal reaction temperature, insufficient reaction time, or inadequate mixing. The purity of the starting materials, particularly the 2-chloro-5-(trifluoromethyl)pyridine, is also critical, as impurities can lead to side reactions. Additionally, the choice of solvent and base, as well as their anhydrousness, can significantly impact the reaction's efficiency.

Q3: What are the common side products I should be aware of during the synthesis?

A3: A primary side product is the formation of the corresponding disulfide, bis(5-(trifluoromethyl)pyridin-2-yl) disulfide. This can occur through the oxidation of the desired mercaptan product, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present. Another potential side reaction is the formation of the corresponding hydroxyl compound, 2-hydroxy-5-(trifluoromethyl)pyridine, if water is present in the reaction mixture.

Q4: My final product of this compound is difficult to purify. What are some effective purification strategies?

A4: Purification of this compound can be challenging due to its potential for oxidation and its polarity. Recrystallization is a highly effective method for obtaining a pure solid product. The choice of solvent is crucial; a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature is ideal. Column chromatography can also be employed, but care must be taken to use a deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) to prevent product degradation on the column.

Q5: In subsequent S-arylation or S-alkylation reactions using this compound, what conditions can I optimize to improve the yield?

A5: For S-arylation or S-alkylation reactions, the choice of base, solvent, and temperature are key parameters to optimize. A moderately strong base is typically required to deprotonate the thiol. The solvent should be able to dissolve both the mercaptan and the electrophile. Temperature control is also important to balance the reaction rate with the potential for side reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and subsequent reactions of this compound.

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Poor quality of starting 2-chloro-5-(trifluoromethyl)pyridine. 4. Presence of water in the reaction.1. Increase reaction time and ensure efficient stirring. 2. Gradually increase the reaction temperature and monitor by TLC. 3. Ensure the purity of the starting material using analytical techniques like NMR or GC-MS. 4. Use anhydrous solvents and reagents.
Formation of Disulfide Byproduct 1. Oxidation of the thiol product. 2. Exposure to air during workup.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Minimize the exposure of the reaction mixture and isolated product to air. Consider using a reducing agent during workup if necessary.
Low Yield in Subsequent S-Arylation/Alkylation 1. Incomplete deprotonation of the thiol. 2. Low reactivity of the electrophile. 3. Side reactions due to high temperature.1. Use a stronger base or a different solvent to improve solubility and basicity. 2. Consider using a more reactive electrophile or adding a catalyst if applicable. 3. Optimize the reaction temperature by starting at a lower temperature and gradually increasing it.
Difficulty in Product Purification 1. Oiling out during recrystallization. 2. Product degradation on silica gel column.1. Use a different solvent system for recrystallization. Slow cooling can also promote better crystal formation. 2. Use deactivated silica gel for chromatography or consider alternative purification methods like preparative HPLC.

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from 2-chloro-5-(trifluoromethyl)pyridine.

Materials:

  • 2-chloro-5-(trifluoromethyl)pyridine

  • Sodium hydrosulfide (NaSH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2-chloro-5-(trifluoromethyl)pyridine in anhydrous DMF.

  • Add sodium hydrosulfide to the solution and stir the mixture at a controlled temperature (optimization may be required, starting from room temperature to 80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture with 1M HCl to a pH of approximately 5-6.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

Entry Solvent Base (Equivalents) Temperature (°C) Time (h) Yield (%)
1DMFNaSH (1.1)2512Data
2DMFNaSH (1.1)506Data
3DMFNaSH (1.1)803Data
4DMAcNaSH (1.1)506Data
5NMPNaSH (1.1)506Data
6DMFNaSH (1.5)506Data

Visualizations

Logical Workflow for Troubleshooting Low Yield

G start Low Yield of this compound check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Reaction Conditions start->check_conditions incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction side_reactions Significant Side Reactions? incomplete_reaction->side_reactions No optimize_time_temp Increase Reaction Time and/or Temperature incomplete_reaction->optimize_time_temp Yes use_anhydrous Ensure Anhydrous Conditions side_reactions->use_anhydrous Hydrolysis Product inert_atmosphere Use Inert Atmosphere side_reactions->inert_atmosphere Disulfide Product solution Improved Yield optimize_time_temp->solution optimize_solvent_base Optimize Solvent and Base use_anhydrous->solution inert_atmosphere->solution

Caption: Troubleshooting workflow for low reaction yield.

Signaling Pathway Inhibition by this compound Derivatives

Derivatives of this compound are known to act as inhibitors of several key proteins in cellular signaling pathways, including Cereblon (CRBN), a component of an E3 ubiquitin ligase complex.

G cluster_0 CRL4-CRBN E3 Ubiquitin Ligase Complex CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 CUL4 CUL4 DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 Substrate Substrate Protein RBX1->Substrate Ubiquitination inhibitor This compound Derivative inhibitor->CRBN Binds to Substrate->CRBN Recruited to Proteasome Proteasome Substrate->Proteasome Targeted for Ub Ubiquitin E2 E2 Enzyme E2->RBX1 Transfers Ub Degradation Protein Degradation Proteasome->Degradation

Caption: Inhibition of Cereblon-mediated ubiquitination.

Technical Support Center: Synthesis of 2-mercapto-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of 2-mercapto-5-(trifluoromethyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially scalable method is the nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting 2-chloro-5-(trifluoromethyl)pyridine with a sulfur source, such as sodium hydrosulfide (NaSH) or sodium thiomethoxide followed by demethylation, in a polar aprotic solvent like DMF, DMAc, or NMP.

Q2: What are the primary side products I should expect during the synthesis of this compound?

A2: The primary side products encountered during the common SNAr synthesis from 2-chloro-5-(trifluoromethyl)pyridine are the unreacted starting material, the corresponding disulfide (bis(5-(trifluoromethyl)pyridin-2-yl) disulfide), and the hydrolysis product (2-hydroxy-5-(trifluoromethyl)pyridine).

Q3: How can I detect the presence of the common side products?

A3: A combination of analytical techniques is recommended for accurate detection and quantification. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying the purity of the main product and the percentage of impurities. Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), can confirm the identity of the side products by their mass-to-charge ratio. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F) is also crucial for structural confirmation of both the desired product and any isolated impurities.

Q4: What is the typical appearance of the final product?

A4: Pure this compound is typically an off-white to pale yellow solid. A significant deviation from this appearance, such as a darker yellow or brown color, may indicate the presence of impurities, particularly the disulfide side product which is often more yellow.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, their probable causes, and recommended solutions.

Issue 1: Low Purity of Final Product - Presence of Unreacted Starting Material
  • Symptom: HPLC or GC-MS analysis shows a significant peak corresponding to 2-chloro-5-(trifluoromethyl)pyridine.

  • Probable Cause: The reaction has not gone to completion. This can be due to insufficient reaction time, a reaction temperature that is too low, or deactivation of the nucleophile (NaSH).

  • Solution:

    • Increase Reaction Time: Monitor the reaction progress using TLC or HPLC every hour after the standard reaction time has elapsed.

    • Increase Temperature: Gradually increase the reaction temperature by 10-15 °C, but be cautious as higher temperatures can sometimes lead to an increase in other side products.

    • Check Reagent Quality: Ensure the sodium hydrosulfide (NaSH) is fresh and has been stored under anhydrous conditions. NaSH can degrade upon exposure to air and moisture.

Issue 2: Significant Formation of Disulfide Side Product
  • Symptom: A major impurity is identified by MS and NMR as bis(5-(trifluoromethyl)pyridin-2-yl) disulfide. The isolated product may have a more intense yellow color.

  • Probable Cause: The desired thiol product is sensitive to oxidation and readily dimerizes to form a disulfide, especially in the presence of atmospheric oxygen during reaction workup or purification.

  • Solution:

    • Inert Atmosphere: Conduct the reaction and the workup procedure under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen.

    • Degas Solvents: Use solvents that have been degassed prior to use.

    • Reductive Workup: During the workup, a mild reducing agent, such as sodium bisulfite or dithiothreitol (DTT), can be added to either prevent disulfide formation or to reduce any disulfide that has already formed back to the desired thiol.

Troubleshooting Summary Table
IssueProbable CauseRecommended SolutionAnalytical Confirmation
High level of unreacted starting material Incomplete reaction (time, temp); Poor reagent quality.Increase reaction time/temperature; Use fresh NaSH.HPLC, GC-MS
High level of disulfide impurity Oxidation of the thiol product by air.Use inert atmosphere; Degas solvents; Add mild reducing agent during workup.HPLC, LC-MS, NMR
Presence of hydrolysis product Water in the reaction mixture.Use anhydrous solvents and reagents; Store reagents properly.LC-MS, NMR

Experimental Protocols

Key Experiment: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the synthesis of this compound from 2-chloro-5-(trifluoromethyl)pyridine.

Materials:

  • 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq)

  • Sodium hydrosulfide (NaSH, 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Add anhydrous DMF to a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Add sodium hydrosulfide (1.2 eq) to the solvent and stir the resulting slurry.

  • Add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) to the reaction mixture.

  • Heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Slowly acidify the reaction mixture to a pH of ~5-6 by adding 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Visual Diagrams

Synthetic Pathway and Side Product Formation

The following diagram illustrates the primary reaction for synthesizing this compound and the pathways leading to the two most common side products.

G cluster_main Primary Synthetic Route cluster_side Side Reactions A 2-chloro-5-(trifluoromethyl)pyridine B This compound (Desired Product) A->B SNAr Reaction E 2-hydroxy-5-(trifluoromethyl)pyridine A->E Hydrolysis (H2O) D bis(5-(trifluoromethyl)pyridin-2-yl) disulfide B->D Oxidation (O2) C NaSH C->B

Caption: Synthetic pathway and common side product formation.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve common issues encountered during the synthesis.

G start Start Synthesis analyze Analyze Crude Product (HPLC, LC-MS) start->analyze check1 Purity > 95%? analyze->check1 check2 Major Impurity: Starting Material? check1->check2 No purify Purify Product (Recrystallization / Chromatography) check1->purify Yes check3 Major Impurity: Disulfide? check2->check3 No sol1 Action: - Increase reaction time/temp - Check NaSH quality check2->sol1 Yes sol2 Action: - Use inert atmosphere - Add reducing agent to workup check3->sol2 Yes sol1->analyze Re-run & Re-analyze sol2->analyze Re-run & Re-analyze end End purify->end

Caption: Troubleshooting workflow for synthesis optimization.

safe handling and storage of 2-mercapto-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling procedures, and storage protocols for 2-mercapto-5-(trifluoromethyl)pyridine (CAS RN: 76041-72-0). It is intended for researchers, scientists, and professionals in drug development.

Safety and Handling Summary

Proper handling and storage are crucial when working with this compound to ensure personnel safety and maintain the integrity of the compound. The following table summarizes key safety and storage information.

ParameterRecommendationSource
Appearance Yellow Crystalline Solid[1]
CAS Number 76041-72-0[2]
Molecular Formula C6H4F3NS[2]
Molecular Weight 179.16
Melting Point 154-159 °C[1]
Storage Temperature Refrigerator (2-8°C)[2]
Signal Word Warning[2]
Hazard Statements Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[2][3][4][5]
Personal Protective Equipment (PPE) Protective gloves, eye protection (safety goggles), face protection, dust mask type N95 (US)[2][4]
Incompatibilities Strong oxidizing agents, strong bases[6]
Extinguishing Media Dry chemical, foam, water spray, carbon dioxide[2]

Troubleshooting Guide & Workflow

Encountering issues during the handling or storage of this compound can often be resolved by following a systematic approach. The diagram below illustrates a troubleshooting workflow for common problems.

G Troubleshooting Workflow for this compound cluster_start cluster_issues cluster_solutions_exposure cluster_solutions_spill cluster_solutions_storage start Start: Identify Issue issue_exposure Personnel Exposure (Skin/Eye Contact, Inhalation) start->issue_exposure issue_spill Material Spill start->issue_spill issue_storage Improper Storage Condition start->issue_storage action_skin Skin Contact: 1. Wash with plenty of soap and water. 2. Remove contaminated clothing. 3. Seek medical advice if irritation persists. issue_exposure->action_skin Identify Exposure Route action_eye Eye Contact: 1. Rinse cautiously with water for several minutes. 2. Remove contact lenses, if present. 3. Seek medical advice if irritation persists. issue_exposure->action_eye Identify Exposure Route action_inhalation Inhalation: 1. Move to fresh air. 2. Keep at rest in a comfortable position for breathing. 3. Seek medical advice if feeling unwell. issue_exposure->action_inhalation Identify Exposure Route action_spill Spill Management: 1. Ensure adequate ventilation. 2. Wear appropriate PPE. 3. Absorb with inert material (e.g., sand). 4. Place in a suitable container for disposal. issue_spill->action_spill action_storage Storage Correction: 1. Keep container tightly closed. 2. Store in a refrigerator (2-8°C). 3. Store in a dry, well-ventilated place. issue_storage->action_storage

Caption: Troubleshooting workflow for common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: The primary hazards are that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4][5] It is important to handle this compound with appropriate personal protective equipment in a well-ventilated area.

Q2: What personal protective equipment (PPE) should I wear when handling this chemical?

A2: You should wear protective gloves, chemical safety goggles, and a face shield.[2][4] A dust mask (type N95 or equivalent) is also recommended, especially when handling the solid form.

Q3: How should I properly store this compound?

A3: The compound should be stored in a tightly closed container in a refrigerator at 2-8°C.[2] The storage area should be dry and well-ventilated.[6][7]

Q4: What should I do in case of accidental skin or eye contact?

A4: For skin contact, immediately wash the affected area with plenty of soap and water and remove any contaminated clothing.[2][4] If skin irritation occurs, seek medical attention.[2][5] For eye contact, rinse cautiously with water for several minutes.[2][5] If you wear contact lenses, remove them if it is easy to do so and continue rinsing.[2] If eye irritation persists, get medical advice or attention.[2][5]

Q5: What is the appropriate response to a small spill of this compound?

A5: In the event of a small spill, ensure the area is well-ventilated.[8] Wearing your full PPE, absorb the spill with an inert material such as sand or vermiculite.[9] Then, place the material into a suitable, labeled container for disposal according to local regulations.

Q6: Are there any chemicals that are incompatible with this compound?

A6: Yes, you should avoid contact with strong oxidizing agents and strong bases, as these are incompatible with the compound.[6]

Q7: What should I do if I inhale the dust of this compound?

A7: If you inhale the dust, immediately move to an area with fresh air.[2] Rest in a position that is comfortable for breathing. If you feel unwell, seek medical advice or attention.[2]

Q8: How should I dispose of waste this compound?

A8: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not release it into the environment.

References

overcoming low reactivity of 2-mercapto-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.## Technical Support Center: Overcoming Low Reactivity of 2-Mercapto-5-(trifluoromethyl)pyridine

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the reactivity of this compound in their experiments.

Troubleshooting Guides

Issue: Poor Yields in S-Alkylation or S-Arylation Reactions

Symptoms:

  • Low conversion of the starting thiol.

  • Significant recovery of unreacted this compound.

  • Formation of multiple side products.

Root Cause Analysis: The electron-withdrawing trifluoromethyl (-CF3) group at the 5-position of the pyridine ring decreases the electron density of the entire molecule. This effect reduces the nucleophilicity of the sulfur atom, making it a weaker nucleophile compared to other mercaptopyridines. Consequently, reactions requiring strong nucleophilic attack, such as S-alkylation and S-arylation, may proceed slowly or inefficiently.

Solutions:

StrategyDetailsKey Parameters to Optimize
Base Selection The choice of base is critical to ensure complete deprotonation of the thiol to the more nucleophilic thiolate.Base Strength: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Equivalents: Use a slight excess (1.1-1.2 eq.) to drive the deprotonation to completion.
Solvent Effects The solvent can significantly influence the reactivity of the thiolate anion.Solvent Type: Polar aprotic solvents such as DMF, DMSO, or NMP are recommended as they solvate the cation, leaving the thiolate anion more "naked" and reactive.
Temperature Control Increasing the reaction temperature can provide the necessary activation energy.Temperature: If the reaction is sluggish at room temperature, consider gently heating to 40-60 °C. Monitor carefully to avoid side reactions.
Reaction Time Due to lower reactivity, longer reaction times may be necessary.Monitoring: Track the reaction progress using TLC or LC-MS to determine the optimal reaction time.

Experimental Workflow for Optimizing Reaction Conditions:

G start Start: Low Reaction Yield base_check Step 1: Verify Base Strength (e.g., NaH, KOtBu) start->base_check solvent_check Step 2: Select Polar Aprotic Solvent (e.g., DMF, DMSO) base_check->solvent_check temp_check Step 3: Optimize Temperature (e.g., RT to 60°C) solvent_check->temp_check time_check Step 4: Extend Reaction Time (Monitor by TLC/LC-MS) temp_check->time_check workup Step 5: Standard Workup & Analysis time_check->workup end End: Improved Yield workup->end

Caption: Step-by-step workflow for optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is my S-alkylation reaction with this compound so slow compared to 2-mercaptopyridine?

A1: The trifluoromethyl group (-CF3) is a strong electron-withdrawing group. This property reduces the electron density on the pyridine ring and, by extension, on the sulfur atom. This decreased electron density makes the sulfur a less potent nucleophile, thus slowing down the rate of S-alkylation compared to the unsubstituted 2-mercaptopyridine.

Q2: I am observing disulfide bond formation as a major side product. How can I prevent this?

A2: Disulfide formation occurs via oxidation of the thiol. To minimize this, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Additionally, ensure your solvent is degassed and your reagents are free from oxidizing impurities.

Q3: Can I use phase-transfer catalysis to improve the reactivity?

A3: Yes, phase-transfer catalysis can be an effective strategy. Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help transport the thiolate anion from an aqueous or solid phase into the organic phase where the electrophile is located, thereby increasing the reaction rate.

Logical Relationship of Reactivity Factors:

G EWG -CF3 Group (Electron Withdrawing) Sulfur Sulfur Atom EWG->Sulfur reduces electron density on Nucleophilicity Decreased Nucleophilicity Sulfur->Nucleophilicity leads to Reactivity Low Reactivity Nucleophilicity->Reactivity results in

Caption: Factors influencing the reactivity of the thiol.

Experimental Protocols

Detailed Protocol for S-Alkylation of this compound

This protocol provides a starting point for the S-alkylation of this compound with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq) portion-wise over 10 minutes. Caution: Gas evolution (H2) will occur.

  • Activation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the thiolate.

  • Alkylation: Add the alkyl halide (1.05 eq) dropwise to the solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every hour. If the reaction is slow, consider heating to 40-50 °C.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH4Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Signaling Pathway for Experimental Steps:

G Start Start Deprotonation Deprotonation (NaH, DMF, 0°C -> RT) Start->Deprotonation Alkylation Addition of Electrophile (R-X) Deprotonation->Alkylation Reaction Reaction Monitoring (TLC / LC-MS) Alkylation->Reaction Quench Quench (aq. NH4Cl) Reaction->Quench Workup Extraction & Purification Quench->Workup End Final Product Workup->End

Caption: Flowchart of the S-alkylation experimental protocol.

Technical Support Center: Scale-Up Synthesis of 2-mercapto-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 2-mercapto-5-(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the large-scale production of this key intermediate.

Troubleshooting Guides

This section provides answers to frequently asked questions and troubleshooting advice for specific issues that may arise during the synthesis and purification of this compound.

Synthesis of the Precursor: 2-chloro-5-(trifluoromethyl)pyridine

The most common precursor for the synthesis of this compound is 2-chloro-5-(trifluoromethyl)pyridine. Issues during its synthesis can impact the quality and yield of the final product.

Q1: During the scale-up of 2-chloro-5-(trifluoromethyl)pyridine synthesis from 3-picoline, we are observing the formation of multi-chlorinated by-products. How can we minimize these?

A1: The formation of multi-chlorinated by-products is a common issue in the vapor-phase chlorination of 3-picoline derivatives at high temperatures. The degree of chlorination can be controlled by carefully managing the reaction parameters.[1][2]

Troubleshooting Steps:

  • Molar Ratio of Chlorine: Carefully control the molar ratio of chlorine gas to the pyridine substrate. A lower ratio of chlorine will favor mono-chlorination.

  • Reaction Temperature: Optimize the reaction temperature. While high temperatures are necessary, excessive temperatures can lead to over-chlorination.

  • Catalyst Selection: The choice of catalyst can influence selectivity. Transition metal-based catalysts are often employed.[1]

  • By-product Recycling: Unwanted chlorinated by-products can potentially be reduced back to 3-(trifluoromethyl)pyridine through catalytic hydrogenolysis and recycled, which can improve the overall process economy.

Q2: We are experiencing catalyst deactivation during the continuous vapor-phase synthesis of 2-chloro-5-(trifluoromethyl)pyridine. What is the likely cause and how can it be addressed?

A2: Catalyst deactivation in vapor-phase reactions is often due to coking, where carbonaceous by-products deposit on the catalyst surface and in its pores.

Troubleshooting Steps:

  • Reaction Mechanism Understanding: Dehydrochlorination-condensation of intermediate products can lead to coking.

  • Catalyst Regeneration: The activity of the deactivated catalyst can often be restored. A common method is regeneration at elevated temperatures with a mixed gas of nitrogen and air.

  • Process Optimization: Adjusting parameters such as space velocity and temperature can help minimize coke formation.

Synthesis of this compound

The conversion of 2-chloro-5-(trifluoromethyl)pyridine to the final product is typically achieved via nucleophilic aromatic substitution.

Q3: We are observing low yields and incomplete conversion during the reaction of 2-chloro-5-(trifluoromethyl)pyridine with a sulfur source. What are the key parameters to optimize?

A3: Low yields in this nucleophilic aromatic substitution can be attributed to several factors, including reaction conditions and the choice of sulfur reagent. Two common methods involve the use of sodium hydrosulfide (NaSH) or thiourea.

Troubleshooting Workflow:

start Low Yield/ Incomplete Conversion reagent Evaluate Sulfur Reagent start->reagent conditions Optimize Reaction Conditions start->conditions purification Assess Purification Step start->purification nash Using NaSH reagent->nash Consider NaSH thiourea Using Thiourea reagent->thiourea Consider Thiourea temp Temperature conditions->temp time Reaction Time conditions->time solvent Solvent conditions->solvent successful Improved Yield purification->successful nash->successful thiourea->successful temp->successful time->successful solvent->successful

Troubleshooting Reaction Conditions

Q4: The reaction with sodium hydrosulfide (NaSH) is sluggish. How can we improve the reaction rate?

A4: The reaction rate can be influenced by temperature, solvent, and the quality of the NaSH.

Troubleshooting Steps:

  • Temperature: Increasing the reaction temperature can significantly enhance the reaction rate. Typical temperatures range from 100°C to 180°C.

  • Solvent: The choice of solvent is critical. High-boiling point polar aprotic solvents are often effective.

  • NaSH Quality: Ensure the use of anhydrous or high-purity NaSH, as water content can affect reactivity.

Q5: We are concerned about the release of hydrogen sulfide (H₂S) gas during the large-scale reaction with NaSH. What are the best practices for handling this?

A5: The release of toxic H₂S gas is a major safety concern when using NaSH, especially upon acidification during workup.

Safety and Handling Procedures:

  • Enclosed System: Conduct the reaction and workup in a well-ventilated, enclosed system.

  • Scrubber: Vent any off-gases through a caustic scrubber (e.g., sodium hydroxide solution) to neutralize H₂S.

  • pH Control: Carefully control the pH during workup. Slow, controlled addition of acid is crucial.

  • Personal Protective Equipment (PPE): All personnel should be equipped with appropriate PPE, including H₂S gas detectors and respiratory protection.

Purification of this compound

Purification of the final product on a large scale often presents challenges.

Q6: We are having difficulty with the crystallization of this compound, leading to low purity and yield. What can we do?

A6: Crystallization issues such as "oiling out" or the formation of impure crystals are common.

Troubleshooting Crystallization:

start Crystallization Issues solvent Optimize Solvent System start->solvent cooling Control Cooling Rate start->cooling seeding Utilize Seeding start->seeding ph Adjust pH start->ph pure_product High Purity Crystals solvent->pure_product cooling->pure_product seeding->pure_product ph->pure_product

Troubleshooting Crystallization

Q7: Our final product has a persistent yellow color and a strong odor, even after initial purification. What are the likely impurities and how can we remove them?

A7: The yellow color and odor may be due to the presence of disulfide by-products or residual sulfur compounds.

Purification Strategies:

  • Recrystallization: Multiple recrystallizations from a suitable solvent system may be necessary.

  • Activated Carbon Treatment: Treatment with activated carbon during the recrystallization process can help remove colored impurities.

  • pH Adjustment: The solubility of 2-mercaptopyridines is pH-dependent. Adjusting the pH of the aqueous solution during workup can help in separating impurities.

  • Vacuum Distillation: If the product is thermally stable, vacuum distillation could be a viable purification method.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-mercaptopyridines

ParameterMethod A: Sodium HydrosulfideMethod B: Thiourea
Sulfur Reagent Anhydrous Sodium Hydrosulfide (NaSH)Thiourea (CS(NH₂)₂)
Typical Solvent High-boiling polar aprotic (e.g., DMF, NMP)Alcohols (e.g., Ethanol)
Reaction Temp. 100 - 180 °CReflux
Reaction Time 10 - 20 hours2 - 3 hours
Workup Acidification (controlled), ExtractionBasification, Acidification, Extraction
Key Advantage Direct formation of the thiolMilder conditions
Key Disadvantage H₂S release, longer reaction timeIntermediate formation, potential for by-products

Experimental Protocols

Protocol 1: Synthesis of this compound using Sodium Hydrosulfide (NaSH)

Materials:

  • 2-chloro-5-(trifluoromethyl)pyridine

  • Anhydrous sodium hydrosulfide (NaSH)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, inerted reactor equipped with a mechanical stirrer, thermometer, and reflux condenser connected to a caustic scrubber, add anhydrous DMF and anhydrous sodium hydrosulfide.

  • Heat the mixture to 120°C with stirring.

  • Slowly add 2-chloro-5-(trifluoromethyl)pyridine to the reaction mixture.

  • Maintain the reaction temperature at 120-130°C for 12-16 hours, monitoring the reaction progress by a suitable analytical method (e.g., HPLC, GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully add the reaction mixture to ice-water.

  • Adjust the pH to ~5-6 with concentrated HCl under vigorous stirring in a well-ventilated fume hood.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Protocol 2: Synthesis of this compound using Thiourea

Materials:

  • 2-chloro-5-(trifluoromethyl)pyridine

  • Thiourea

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • To a reactor equipped with a mechanical stirrer and reflux condenser, add 2-chloro-5-(trifluoromethyl)pyridine and thiourea in ethanol.

  • Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • To the residue, add a 15-20 wt% aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Wash the aqueous solution with ethyl acetate to remove any unreacted 2-chloro-5-(trifluoromethyl)pyridine.

  • Under an inert atmosphere, cool the aqueous layer in an ice bath and acidify to pH ~5-6 with aqueous HCl.

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

  • Further purify the product by recrystallization if necessary.

References

Technical Support Center: Refining Purification Techniques for 2-Mercapto-5-(trifluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-mercapto-5-(trifluoromethyl)pyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of these compounds.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Presence of a Less Polar Impurity, Dimerization

Q: My TLC/LC-MS analysis shows a significant, less polar impurity that seems to have roughly double the mass of my product. What is it and how can I remove it?

A: This impurity is likely the disulfide dimer, 2,2'-dithiobis(5-(trifluoromethyl)pyridine), formed by the oxidation of the thiol group.[1][2] 2-mercaptopyridines are prone to oxidation, which can be catalyzed by trace metals or occur upon exposure to air, especially in basic conditions.[1][3][4]

Solutions:

  • Reductive Workup: Before purification, consider a mild reductive workup to convert the disulfide back to the thiol. This can be achieved by stirring the crude material with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in an appropriate solvent, followed by an aqueous wash.

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible to minimize contact with oxygen.

  • Degassed Solvents: Use degassed solvents for both chromatography and recrystallization to reduce the amount of dissolved oxygen.[5]

  • Chromatographic Separation: The disulfide is significantly less polar than the thiol. It can typically be separated by silica gel chromatography. A less polar solvent system will elute the disulfide first.

Issue 2: Peak Tailing during Column Chromatography

Q: My compound streaks or tails significantly on the silica gel column, leading to poor separation and broad fractions. Why is this happening?

A: Peak tailing of pyridine derivatives on silica gel is a common issue.[6] It is primarily caused by the interaction of the basic nitrogen atom of the pyridine ring with the acidic silanol groups (Si-OH) on the surface of the silica gel.[6]

Solutions:

  • Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica. Triethylamine (Et3N) at 0.1-1% is commonly used.[6]

  • Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, deactivated or end-capped silica gel can be used.

  • Reverse-Phase Chromatography: For highly polar derivatives, reverse-phase (e.g., C18) HPLC can be an effective alternative.[7]

Issue 3: Low Recovery After Purification

Q: I'm losing a significant amount of my compound during purification. What are the potential causes and solutions?

A: Low recovery can be due to several factors, including irreversible adsorption onto the stationary phase, degradation during the process, or physical losses.

Solutions:

  • Irreversible Adsorption: The basicity of the pyridine ring can lead to strong, sometimes irreversible, binding to acidic silica gel. Using a mobile phase modifier like triethylamine or switching to a neutral stationary phase can mitigate this.[6]

  • Degradation on Silica: If your derivative is sensitive to acid, it may be degrading on the silica gel. Neutralizing the silica gel by pre-treating it with a solvent system containing a base can help.

  • Avoid Over-Drying on Rotovap: Thiols can be sensitive to heat. Avoid excessive heating during solvent removal. It is often better to remove the bulk of the solvent and then place the sample under high vacuum at room temperature.

Issue 4: Difficulty in Crystallization

Q: My purified product is an oil and fails to crystallize, even at high purity. How can I induce crystallization?

A: The presence of even minor impurities can inhibit crystallization. Additionally, the inherent properties of the molecule might favor an amorphous state.

Solutions:

  • Ensure High Purity: First, confirm the purity of your product by an orthogonal method (e.g., LC-MS or NMR). If impurities are present, an additional purification step may be necessary.

  • Solvent Screening: Systematically screen a wide range of solvents and solvent mixtures.[8] A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[9]

  • Recrystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered vial.

    • Vapor Diffusion: Place a concentrated solution of your compound in a small open vial inside a larger sealed jar containing a more volatile "anti-solvent" in which your compound is insoluble. The vapor of the anti-solvent will slowly diffuse into your solution, inducing crystallization.

    • Two-Solvent Method: Dissolve the compound in a minimal amount of a "good" hot solvent. Then, add a "poor" solvent dropwise at the boiling point until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.[8]

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The small glass particles can serve as nucleation sites.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound derivatives? A1: These compounds should be stored in a cool, dark, and dry place, preferably under an inert atmosphere to prevent oxidation to the disulfide. For long-term storage, refrigeration (2-8°C) is recommended.[10][11]

Q2: What are the visual signs of degradation? A2: A common sign of degradation is a color change of the solid or solution, often to a more intense yellow or brown. The formation of a precipitate in a solution upon standing can also indicate the formation of the less soluble disulfide dimer.

Q3: Which purification technique is generally better: chromatography or recrystallization? A3: The choice depends on the nature and quantity of the impurities.

  • Chromatography is excellent for separating compounds with different polarities, such as separating the desired thiol from the less polar disulfide dimer or other synthetic byproducts.

  • Recrystallization is a highly effective method for removing small amounts of impurities from a solid sample, often yielding a product of very high purity.[9] It is particularly useful as a final purification step after chromatography.

Q4: Can the thiol group react with my chromatography solvent? A4: While common chromatography solvents like hexanes, ethyl acetate, and dichloromethane are generally inert, you should avoid reactive solvents. For instance, using an alcohol as an eluent for an extended period with a reactive derivative could potentially lead to side reactions under certain conditions, although this is uncommon.

Data Presentation

The following tables provide representative data for the purification of this compound. Note: Optimal conditions may vary depending on the specific derivative and scale of the experiment.

Table 1: Representative Silica Gel Column Chromatography Parameters

ParameterValue/DescriptionPurpose
Stationary Phase Silica Gel, 230-400 meshStandard adsorbent for normal-phase chromatography.[12]
Eluent System Hexanes/Ethyl Acetate (e.g., 4:1 v/v) + 0.5% TriethylamineThe non-polar/polar solvent mixture separates compounds by polarity. Triethylamine is added to prevent peak tailing.[6]
Rf of Target ~0.35An ideal Rf value for good separation on a column.[13]
Rf of Disulfide ~0.60The less polar disulfide dimer will elute faster (higher Rf).
Loading Method Dry loading onto silica gelRecommended for samples not fully soluble in the initial eluent.

Table 2: Representative Recrystallization Solvent Systems

Solvent System (Solvent 1 / Solvent 2)ProcedureExpected Outcome
Ethanol/Water Dissolve in minimal hot ethanol, add hot water dropwise until cloudy, then cool slowly.Formation of well-defined crystals.
Toluene/Hexanes Dissolve in minimal hot toluene, add hexanes dropwise until cloudy, then cool slowly.[14]Good for less polar derivatives.
Isopropanol Dissolve in minimal hot isopropanol and cool slowly.Single solvent system, simple and effective if solubility properties are right.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

  • TLC Analysis: First, determine an appropriate eluent system using TLC. The ideal system should give the target compound an Rf value of approximately 0.35 and show good separation from impurities.[13]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.[13]

  • Sample Loading: Pre-adsorb the crude product onto a small amount of silica gel (dry loading). To do this, dissolve the crude material in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Carefully add the eluent to the column, taking care not to disturb the top layer. Apply gentle air pressure to begin eluting the column. Collect fractions in an orderly manner.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator at a moderate temperature (e.g., <40°C) to prevent degradation.

Protocol 2: Two-Solvent Recrystallization

  • Dissolution: Place the crude or semi-pure solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., hot ethanol) while heating and stirring until the solid is fully dissolved.[8]

  • Induce Saturation: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until you observe persistent cloudiness.

  • Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Mandatory Visualization

Purification_Workflow General Purification Workflow crude Crude Product tlc_analysis TLC / LC-MS Analysis crude->tlc_analysis check_impurities Assess Impurities tlc_analysis->check_impurities chromatography Column Chromatography check_impurities->chromatography Multiple / Close-spotting Impurities recrystallization Recrystallization check_impurities->recrystallization Minor Impurities in Solid Product reductive_workup Reductive Workup (e.g., DTT) check_impurities->reductive_workup Disulfide Present chromatography->recrystallization For Final Polishing pure_product Pure Product chromatography->pure_product recrystallization->pure_product reductive_workup->tlc_analysis

Caption: A general workflow for the purification of this compound derivatives.

Troubleshooting_Tailing Troubleshooting Peak Tailing in Chromatography start Peak Tailing Observed on Silica Gel? add_base Add 0.1-1% Triethylamine to Eluent start->add_base Yes check_again Tailing Still Present? add_base->check_again change_stationary Switch to Neutral Alumina or End-Capped Silica check_again->change_stationary Yes resolved Problem Resolved check_again->resolved No consider_rp Consider Reverse-Phase (C18) HPLC change_stationary->consider_rp If still unresolved change_stationary->resolved If resolved consider_rp->resolved

Caption: A logical workflow for troubleshooting peak tailing during column chromatography.

References

Validation & Comparative

Comparative Analysis of the Biological Activity of 2-Mercapto-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 2-mercapto-5-(trifluoromethyl)pyridine, a molecule of interest in medicinal chemistry. While specific quantitative data for its biological activities are not extensively available in publicly accessible literature, this document outlines its known roles and compares its structural class to other relevant compounds. It also provides detailed experimental protocols for assays pertinent to its potential activities and visualizes key signaling pathways.

Overview of this compound

This compound is a sulfur-containing heterocyclic compound. The presence of the trifluoromethyl group significantly influences its physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for its biological activity[1]. This compound has been identified as an intermediate in the synthesis of anti-tumor agents and HIV protease inhibitors. Furthermore, it is recognized as an inhibitor of Cereblon (CRBN), a component of the E3 ubiquitin ligase complex, and has been noted in the context of developing Atg7 enzyme inhibitors[2].

Comparison with Alternative Compounds

Table 1: Comparison of Biological Activities of Pyridine Derivatives

Compound ClassTarget/ActivityAvailable DataReference
This compound Cereblon (CRBN) Inhibition, Antitumor Agent IntermediateQualitative mention[2]
Other Trifluoromethylpyridine Derivatives Anticancer (e.g., Fatty Acid Synthase inhibition)Show significant antiproliferative effect in various cancer cell lines (e.g., IC50 = 28 µM in HepG2 cells for some derivatives).[2]
2-Mercaptopyridine Derivatives Antitumor (DNA interaction)Platinum complexes show higher activity against HeLa and U937 tumor lines compared to cisplatin.[3]

Experimental Protocols

While specific experimental data for this compound is limited, the following are standard protocols to assess its potential biological activities.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is used to determine the concentration at which a compound inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7)

  • This compound and alternative compounds

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or alternative compounds for 72 hours.

  • MTT Addition: Add 15 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values from the dose-response curves.

Protocol 2: Cereblon Binding Affinity using Fluorescence Polarization (FP) Assay

This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled ligand from Cereblon.

Materials:

  • Purified recombinant Cereblon (CRBN) protein

  • Fluorescently labeled thalidomide analog (tracer)

  • This compound

  • Assay buffer

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Assay Setup: Prepare a solution containing purified CRBN and the fluorescently labeled tracer.

  • Competition: Add increasing concentrations of this compound to the CRBN-tracer solution.

  • Incubation: Incubate the mixture to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization of the solution. A decrease in polarization indicates the displacement of the fluorescent tracer by the test compound.

  • Data Analysis: Determine the binding affinity (e.g., IC50 or Ki) from the competition curve.

Signaling Pathways and Mechanisms of Action

The trifluoromethylpyridine scaffold is known to be a versatile component in molecules targeting various signaling pathways in cancer[4][5][6]. One of the key identified targets for compounds related to this compound is Cereblon (CRBN).

Cereblon-Mediated Protein Degradation

Cereblon is a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. Ligands that bind to Cereblon can modulate its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This mechanism is central to the therapeutic effects of immunomodulatory drugs (IMiDs)[7].

G cluster_0 Cellular Environment 2_Mercapto_5_trifluoromethyl_pyridine 2-Mercapto-5- (trifluoromethyl)pyridine CRBN Cereblon (CRBN) 2_Mercapto_5_trifluoromethyl_pyridine->CRBN Binds to CUL4_Complex CUL4-DDB1-RBX1 E3 Ligase Complex CRBN->CUL4_Complex Part of Neosubstrate Neosubstrate (e.g., IKZF1/3) CUL4_Complex->Neosubstrate Recruits Ubiquitin Ubiquitin Neosubstrate->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Targets for Degradation Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degrades into G cluster_workflow Cytotoxicity Screening Workflow Start Compound Synthesis (this compound) Cell_Culture Seeding of Cancer and Normal Cell Lines Start->Cell_Culture Treatment Treatment with Serial Dilutions of Compound Cell_Culture->Treatment Incubation Incubation (e.g., 72 hours) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT Assay) Incubation->Viability_Assay Data_Analysis Data Analysis (IC50 Determination) Viability_Assay->Data_Analysis Conclusion Evaluation of Potency and Selectivity Data_Analysis->Conclusion

References

A Comparative Guide to 2-Mercapto-5-(trifluoromethyl)pyridine and Other Pyridine Thiols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the landscape of pharmaceutical and materials science research, the selection of appropriate reagents is paramount to the success of experimental outcomes. This guide provides a comprehensive comparison of 2-mercapto-5-(trifluoromethyl)pyridine with other common pyridine thiols, namely 2-mercaptopyridine and 4-mercaptopyridine. This objective analysis, supported by available experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

The inclusion of a trifluoromethyl group at the 5-position of the pyridine ring significantly influences the physicochemical properties and reactivity of the thiol, setting it apart from its non-fluorinated counterparts. The trifluoromethyl group is a strong electron-withdrawing group, which enhances the metabolic stability of the molecule and alters the electronic properties of the pyridine ring.

Physicochemical Properties: A Tabular Comparison

To facilitate a clear comparison, the following table summarizes the key physicochemical properties of this compound, 2-mercaptopyridine, and 4-mercaptopyridine.

PropertyThis compound2-Mercaptopyridine4-Mercaptopyridine
Molecular Formula C₆H₄F₃NSC₅H₅NSC₅H₅NS
Molecular Weight 179.16 g/mol 111.17 g/mol 111.17 g/mol
Melting Point (°C) 154-159125-130175-180
pKa Predicted: 8.339.91.43 (pyridinium ion), 8.86 (thiol)
Solubility Soluble in methanol.Soluble in water, ethanol, chloroform.Soluble in water, ethanol, ether.
Tautomerism Exists in thiol-thione equilibrium.Predominantly exists as the thione tautomer in polar solvents.Exists in thiol-thione equilibrium.

Reactivity and Nucleophilicity: A Comparative Analysis

The electron-withdrawing nature of the trifluoromethyl group in this compound is expected to decrease the nucleophilicity of the sulfur atom compared to 2-mercaptopyridine and 4-mercaptopyridine. This is a critical consideration for reactions where the thiol acts as a nucleophile, such as in S-alkylation or S-acylation reactions.

Conversely, the electron-deficient nature of the pyridine ring in this compound can render it more susceptible to nucleophilic aromatic substitution (SNAAr) at other positions on the ring, provided a suitable leaving group is present.

Experimental Protocols

To provide a practical context for the data presented, detailed experimental protocols for key reactions involving these pyridine thiols are outlined below.

General Protocol for S-Alkylation of Pyridine Thiols

This protocol describes a general procedure for the S-alkylation of a pyridine thiol with an alkyl halide.

Materials:

  • Pyridine thiol (1.0 mmol)

  • Alkyl halide (1.1 mmol)

  • Base (e.g., sodium hydride, potassium carbonate) (1.2 mmol)

  • Anhydrous solvent (e.g., DMF, THF, acetonitrile) (10 mL)

Procedure:

  • To a solution of the pyridine thiol in the chosen anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes to facilitate the formation of the thiolate.

  • Add the alkyl halide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

S_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification thiol Pyridine Thiol thiolate Thiolate Formation thiol->thiolate Addition of Base base Base base->thiolate solvent Anhydrous Solvent solvent->thiolate alkylation S-Alkylation thiolate->alkylation Addition of Alkyl Halide quench Quench with Water alkylation->quench Reaction Completion extract Extraction quench->extract purify Purification extract->purify product S-Alkylated Product purify->product

Caption: Workflow for the S-alkylation of pyridine thiols.

Structure-Activity Relationships: A Logical Overview

The differences in the electronic properties of these pyridine thiols, largely dictated by the substituent at the 5-position, lead to predictable differences in their reactivity and potential biological activity.

SAR_Logic cluster_structure Structural Feature cluster_property Electronic Property cluster_reactivity Predicted Reactivity substituent Substituent at 5-Position h H (2-Mercaptopyridine) substituent->h cf3 CF3 (this compound) substituent->cf3 electron_density Electron Density on Sulfur h->electron_density Higher ring_activation Pyridine Ring Activation h->ring_activation Less Deactivated cf3->electron_density Lower cf3->ring_activation More Deactivated nucleophilicity Nucleophilicity of Thiol electron_density->nucleophilicity snaar_susceptibility Susceptibility to SNAr ring_activation->snaar_susceptibility

Caption: Logical relationship between structure and reactivity.

Conclusion

The choice between this compound and other pyridine thiols will be dictated by the specific requirements of the intended application. For reactions requiring high nucleophilicity of the thiol, 2-mercaptopyridine or 4-mercaptopyridine may be more suitable. However, when enhanced metabolic stability or altered electronic properties of the pyridine ring are desired, this compound presents a valuable alternative. Researchers are encouraged to consider the data and concepts presented in this guide to inform their selection of the most appropriate pyridine thiol for their synthetic and developmental needs.

Disclaimer: The pKa value for this compound is a predicted value and should be used with caution. Experimental verification is recommended for critical applications.

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide for 2-mercapto-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative framework for the spectroscopic analysis of 2-mercapto-5-(trifluoromethyl)pyridine, a fluorinated building block of interest in medicinal chemistry and agrochemical synthesis. Due to the limited availability of public experimental spectroscopic data for this specific compound, this guide presents a detailed analysis of the closely related parent compound, 2-mercaptopyridine, and another relevant derivative, 2,3-dichloro-5-(trifluoromethyl)pyridine. This comparative approach, supplemented with detailed experimental protocols, will empower researchers to effectively analyze and confirm the structure of this compound.

Comparative Spectroscopic Data

To aid in the structural elucidation of this compound, the following tables summarize the experimental spectroscopic data for 2-mercaptopyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine. These compounds provide valuable reference points for interpreting the spectra of the target molecule.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
2-mercaptopyridine 13.46br s-SH
7.60-7.65m-H4
7.38-7.42m-H6
7.25-7.30m-H5
6.72-6.76m-H3
2,3-dichloro-5-(trifluoromethyl)pyridine 8.45d2.4H6
7.95d2.4H4

Note: Data for 2-mercaptopyridine was obtained in DMSO-d₆. Data for 2,3-dichloro-5-(trifluoromethyl)pyridine was obtained in CDCl₃.

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm
2-mercaptopyridine 177.7, 137.9, 137.5, 133.0, 112.8
2,3-dichloro-5-(trifluoromethyl)pyridine 147.5, 144.2, 136.5 (q, J = 4.1 Hz), 128.0 (q, J = 34.5 Hz), 121.8 (q, J = 273.9 Hz)

Note: Data for 2-mercaptopyridine was obtained in DMSO-d₆. Data for 2,3-dichloro-5-(trifluoromethyl)pyridine includes assignments based on computational analysis.

Table 3: FT-IR Spectroscopic Data

CompoundWavenumber (cm⁻¹)Assignment
2-mercaptopyridine ~3400-2400S-H stretch (broad, tautomerism)
~1610, 1570, 1450, 1420C=C and C=N stretching (aromatic ring)
~1140C-S stretch
2,3-dichloro-5-(trifluoromethyl)pyridine 1574, 1553C=C stretching
1439C-H in-plane bending
1333, 1175, 1132C-F stretching (CF₃ group)
845C-Cl stretching

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
2-mercaptopyridine 11184, 66, 58

Experimental Protocols

Accurate and reproducible spectroscopic data is contingent on standardized experimental procedures. The following are detailed methodologies for the key analytical techniques discussed.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: Typically -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled pulse experiment (e.g., zgpg30).

    • Spectral Width: Typically 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration and instrument sensitivity.

    • Reference: TMS at 0.00 ppm or deuterated solvent peaks.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Solid (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

    • Solid (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.

  • Instrument: A Fourier-Transform Infrared Spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction:

    • Direct Infusion: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source.

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, dissolve the sample in a suitable solvent and inject it into a GC column for separation prior to entering the mass spectrometer.

  • Ionization Method:

    • Electron Ionization (EI): Typically used for volatile compounds, provides fragmentation patterns useful for structural elucidation.

    • Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of compounds, often yielding the molecular ion peak.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range (e.g., m/z 50-500).

Workflow for Spectroscopic Structural Confirmation

The following diagram illustrates a typical workflow for the structural confirmation of an organic compound using spectroscopic methods.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesize Compound (this compound) Purification Purify Compound (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Data_Analysis Analyze Spectra (Chemical Shifts, Coupling Constants, Vibrational Frequencies, m/z) NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Comparison Compare with Reference Data (Parent Compounds, Predicted Spectra) Data_Analysis->Comparison Structure_Confirmation Structural Confirmation Comparison->Structure_Confirmation

comparative study of 2-mercapto-5-(trifluoromethyl)pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 2-Mercapto-5-(trifluoromethyl)pyridine Derivatives and Related Compounds in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethylpyridine scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing significant promise in various therapeutic areas, including oncology, infectious diseases, and agriculture.[1] The introduction of a trifluoromethyl group can enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[2] This guide provides a comparative overview of the biological activities of this compound derivatives and structurally related compounds, supported by experimental data from published studies. Due to a lack of direct comparative studies on a series of this compound derivatives, this guide draws comparisons from functionally similar trifluoromethylpyridine and pyrimidine compounds to highlight their potential.

Comparative Biological Activities

While direct comparative data for this compound derivatives is limited, the broader class of trifluoromethylpyridines has been evaluated for various biological activities. The following tables summarize key findings for different derivatives, offering a glimpse into their potential applications.

Antiviral Activity of Trifluoromethyl Pyridine Piperazine Derivatives

A study on trifluoromethyl pyridine piperazine derivatives revealed their potential as plant activators against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[3] The data below compares the efficacy of several derivatives against the commercial agent Ningnanmycin (NNM).

CompoundTarget VirusEC50 (µg/mL)Curative Activity at 500 µg/mL (%)Protective Activity at 500 µg/mL (%)
A1 TMV-64.1[3]-
A3 TMV-61.0[3]58.0[3]
A16 TMV18.4[3]-47.8[3]
A17 TMV86.1[3]68.6[3]-
Ningnanmycin (NNM) TMV50.2[3]56.6[3]44.2[3]
A16 CMV347.8[3]--
Ningnanmycin (NNM) CMV359.6[3]59.0[3]-
Anti-Chlamydial Activity of (Trifluoromethyl)pyridines

A series of (trifluoromethyl)pyridine derivatives were evaluated for their activity against Chlamydia trachomatis. The minimum inhibitory concentration (MIC) and the effect on bacterial inclusion size were key parameters.[4]

CompoundMIC (µg/mL)Effect on Inclusion Size at 25 µg/mL (48h)Cytotoxicity to HEp-2 cells
17 >12.5[4]ReducedNot specified
20 12.5[4]Severely reduced[4]No toxicity observed at 25 and 50 µg/mL[4]
21 >12.5[4]ReducedNot specified
Azithromycin (Control) <2--
Antifungal and Antiviral Activities of Trifluoromethyl Pyrimidine Derivatives

A separate study on novel trifluoromethyl pyrimidine derivatives demonstrated their efficacy against various fungal strains and TMV.[5]

CompoundAntifungal Activity (Inhibition % at 100 µg/mL)Antiviral Activity against TMV (Inhibition %)
CT CG
5i 73.2[5]-
5j --
5k -62.2[5]
5m --
5q --
5s --
5t 71.0[5]-
5u -60.0[5]
Azoxystrobin (Control) 72.5[5]61.4[5]
Ningnanmycin (Control) --
(CT: Corynespora cassiicola, CG: Colletotrichum gloeosporioides, RS: Rhizoctonia solani)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key assays mentioned in the referenced studies.

Anti-Chlamydial Activity Assay (Inclusion-Forming Unit - IFU)

This assay quantifies the production of infectious progeny of Chlamydia trachomatis.[4]

  • Cell Culture and Infection: HEp-2 cells are cultured to confluence in 96-well plates. The cells are then infected with C. trachomatis serovar L2.

  • Compound Treatment: At 6 hours post-infection, the culture medium is replaced with fresh medium containing the test compounds at various concentrations (e.g., 50, 25, and 12.5 µg/mL). A vehicle control (e.g., DMSO) and a positive control (e.g., azithromycin) are included.[4]

  • Harvesting: At 24 or 48 hours post-infection, the infected cells are harvested by scraping.

  • Quantification of Infectious Progeny: The harvested cells are lysed, and the lysate is used to infect a fresh monolayer of HEp-2 cells. After a further incubation period, the number of inclusion-forming units (IFUs) is determined by immunofluorescence staining of the chlamydial inclusions. The IFU per milliliter is calculated to determine the inhibitory effect of the compounds.[4]

Antiviral Activity Assay (Half-Leaf Method for TMV)

This method is used to evaluate the in vivo antiviral activity of compounds against Tobacco Mosaic Virus.[3]

  • Plant Preparation: Tobacco plants (Nicotiana tabacum L.) are cultivated to the 5-6 leaf stage.

  • Compound Application: The test compound solution (e.g., at 500 µg/mL) is smeared on the left side of a leaf, while the solvent control is applied to the right side.

  • Virus Inoculation: The leaves are then inoculated with a suspension of TMV.

  • Observation and Data Collection: The plants are kept in a greenhouse, and the number of local lesions is recorded 2-3 days after inoculation.

  • Calculation of Inhibition Rate: The protective effect is calculated using the formula: Inhibition rate (%) = [(Number of lesions on control side - Number of lesions on treated side) / Number of lesions on control side] x 100. The EC50 value is then calculated based on the inhibition rates at different concentrations.[3]

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This assay assesses the ability of compounds to inhibit the growth of fungal mycelia.[5]

  • Preparation of Media: Potato dextrose agar (PDA) medium is prepared and autoclaved. The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the molten PDA at a final concentration (e.g., 100 µg/mL).

  • Inoculation: A mycelial disc (e.g., 5 mm diameter) from a fresh fungal culture is placed at the center of the PDA plate containing the test compound.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) until the mycelial growth in the control plate (containing only the solvent) reaches the edge of the plate.

  • Measurement and Calculation: The diameter of the mycelial colony in the treated plates is measured. The percentage of inhibition is calculated relative to the growth in the control plate.

Visualizing Mechanisms and Workflows

Understanding the underlying mechanisms of action and experimental processes is facilitated by visual diagrams.

experimental_workflow cluster_primary_screening Primary Screening cluster_secondary_assays Secondary Assays & Mechanism of Action Initial Compound Library Initial Compound Library In Vitro Assay In Vitro Assay (e.g., Antiviral, Antibacterial) Initial Compound Library->In Vitro Assay Identify Hits Identify Active Compounds ('Hits') In Vitro Assay->Identify Hits Dose-Response Dose-Response Studies (Determine IC50/EC50) Identify Hits->Dose-Response Cytotoxicity Assay Cytotoxicity Assay (e.g., on host cells) Dose-Response->Cytotoxicity Assay Mechanism Studies Mechanism of Action Studies (e.g., Enzyme Inhibition, Gene Expression) Cytotoxicity Assay->Mechanism Studies Lead Compound Lead Compound Mechanism Studies->Lead Compound

Caption: General workflow for evaluating bioactive compounds.

plant_defense_pathway Compound A16 Compound A16 Plant Cell Plant Cell Compound A16->Plant Cell Defense Enzymes Activation of Defense Enzymes (SOD, PPO, PAL) Plant Cell->Defense Enzymes Phenylpropanoid Pathway Activation of Phenylpropanoid Biosynthesis Plant Cell->Phenylpropanoid Pathway SAR Systemic Acquired Resistance (SAR) Defense Enzymes->SAR Phenylpropanoid Pathway->SAR

Caption: Proposed mechanism of antiviral action for Compound A16.[3]

Conclusion

The available data, primarily from related trifluoromethylpyridine and pyrimidine derivatives, strongly suggest that the this compound scaffold is a promising starting point for the development of novel therapeutic and agrochemical agents. The comparative data presented herein indicates potent antiviral, antibacterial, and antifungal activities within this broader class of compounds. However, to fully elucidate the potential of this compound derivatives, further research involving direct synthesis and comparative biological evaluation is necessary. The experimental protocols and workflows provided in this guide offer a framework for such future investigations.

References

Unveiling the Biological Potential: A Comparative Analysis of 2-Mercapto-5-(trifluoromethyl)pyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of a trifluoromethyl group and a mercapto moiety into a pyridine scaffold presents a compelling avenue for the discovery of novel therapeutic agents. This guide offers a comparative overview of the biological efficacy of 2-mercapto-5-(trifluoromethyl)pyridine and its analogous compounds, drawing upon available experimental data to illuminate structure-activity relationships and guide future research endeavors. While direct comparative studies are limited, this analysis consolidates findings from various investigations into related chemical structures to provide a valuable reference for drug discovery and development.

Executive Summary

The trifluoromethyl group is a well-established bioisostere for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. When combined with the versatile coordination and reactive properties of a mercapto group on a pyridine ring, the resulting molecule, this compound, holds significant promise. This guide explores the biological activities of this compound and its structural relatives, with a focus on anticancer and antimicrobial properties. The presented data, collated from multiple studies, suggests that modifications to the pyridine ring and the mercapto group can significantly influence biological efficacy.

Comparative Biological Efficacy

Anticancer Activity

The trifluoromethyl group is a common feature in many potent anticancer agents. Studies on related heterocyclic systems, such as thiazolo[4,5-d]pyrimidines, which share structural similarities with substituted pyridines, provide valuable insights into the potential anticancer effects of this compound derivatives.

Table 1: In Vitro Anticancer Activity of 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [1]

CompoundR SubstituentA375 (Melanoma) IC₅₀ (µM)C32 (Melanoma) IC₅₀ (µM)DU145 (Prostate Cancer) IC₅₀ (µM)MCF-7/WT (Breast Cancer) IC₅₀ (µM)
3b Phenyl25.424.445.660.1
3a 4-methylphenyl39.536.8110.1100.8
3c 4-methoxyphenyl44.540.2115.4105.3
3d 4-chlorophenyl103.087.4>200>200
4a -NH-CH₂-Ph42.138.9100.295.7

IC₅₀ values represent the concentration required to inhibit cell growth by 50%. Data is extracted from a study on thiazolo[4,5-d]pyrimidine derivatives, which are structurally analogous to the pyridine core of interest.

The data in Table 1 suggests that the nature of the substituent on the nitrogen atom of the thiazolo[4,5-d]pyrimidine ring significantly influences the anticancer activity. A phenyl group (compound 3b ) appears to confer the highest potency across the tested cell lines.

Antimicrobial Activity

Pyridine and pyrimidine derivatives are known to exhibit a broad spectrum of antimicrobial activities. The introduction of a trifluoromethyl group can enhance these properties.

Table 2: Minimum Inhibitory Concentration (MIC) of Substituted Pyridine and Pyrimidine Derivatives against Various Microorganisms

Compound ClassGeneral StructureMicroorganismMIC (µg/mL)Reference
Pyridine-thiazole hybrid4-(2,5-dichlorothiophen-3-yl)-2-(pyridin-3-yl)thiazoleS. aureus100[2]
P. aeruginosa100[2]
Pyridinium saltsN-alkyl-4-(benzylidenehydrazinyl)pyridiniumS. aureusVaries (dependent on alkyl chain length)[3]
2-MercaptopyrimidinesThienyl-substituted 2-mercaptopyrimidinesVarious bacteria & fungiVaries (structure-dependent)[4]

MIC values represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.

The data in Table 2 illustrates the diverse antimicrobial potential of pyridine derivatives. The efficacy is highly dependent on the overall molecular structure, including the nature and position of various substituents.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key biological assays mentioned in this guide.

In Vitro Anticancer Activity: MTT Assay[5][6][7][8]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., A375, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Add test compounds A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 2-4h D->E F Solubilize formazan crystals E->F G Measure absorbance F->G H Calculate IC50 values G->H

MTT Assay Workflow
Antimicrobial Susceptibility Testing: Broth Microdilution Method[3][9][10]

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • Sterile 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent)

  • Positive control (a known antibiotic/antifungal)

  • Growth indicator (e.g., resazurin)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the growth medium directly in the 96-well plates.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well containing the test compound dilutions.

  • Controls: Include a positive control (medium with a standard antimicrobial), a negative control (medium with solvent), and a growth control (medium with inoculum only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. A growth indicator can be used to aid visualization.

Broth_Microdilution_Workflow A Prepare serial dilutions of test compounds C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate plates for 18-24h C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Broth Microdilution Workflow

Structure-Activity Relationship (SAR) Insights

Based on the limited available data for analogous compounds, the following preliminary SAR insights can be proposed for this compound derivatives:

  • Substitution on the Pyridine Ring: The nature and position of substituents on the pyridine ring, in addition to the trifluoromethyl group, are likely to have a profound impact on biological activity. Electron-withdrawing or -donating groups can modulate the electronic properties of the ring and its interaction with biological targets.

  • Modification of the Mercapto Group: The thiol group is a key functional handle for further chemical modification. S-alkylation, S-acylation, or formation of disulfides can lead to derivatives with altered pharmacokinetic and pharmacodynamic profiles. The reactivity of the mercapto group also suggests potential for covalent interactions with target proteins.

  • The Trifluoromethyl Group: The potent electron-withdrawing nature of the trifluoromethyl group at the 5-position can influence the pKa of the pyridine nitrogen and the mercapto group, thereby affecting the molecule's charge state and binding characteristics at physiological pH.

Future Directions

The promising, yet fragmented, data on the biological activities of compounds related to this compound underscores the need for further systematic investigation. Future research should focus on:

  • Synthesis of a focused library of this compound analogs with systematic variations at the mercapto group and other positions on the pyridine ring.

  • Direct comparative screening of these analogs against a panel of cancer cell lines and microbial strains to establish clear structure-activity relationships.

  • Mechanism of action studies to identify the specific molecular targets and signaling pathways affected by the most potent compounds.

By pursuing these research avenues, the full therapeutic potential of this intriguing class of compounds can be elucidated, paving the way for the development of novel and effective drugs.

References

Comparative Analysis of 2-Mercapto-5-(trifluoromethyl)pyridine: A Guide to Putative Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding the potential cross-reactivity of 2-mercapto-5-(trifluoromethyl)pyridine. In the absence of direct cross-reactivity studies for this specific compound, this document leverages data from structurally related trifluoromethylpyridine and pyridine derivatives to infer potential biological interactions and guide experimental design. The information presented is intended to support researchers in developing robust screening protocols to assess the selectivity of this and similar molecules.

Introduction to this compound and its Analogs

The trifluoromethylpyridine (TFMP) scaffold is a key structural motif in a variety of biologically active compounds, including pharmaceuticals and agrochemicals.[1][2] The presence of the trifluoromethyl group can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug design.[3][4] Compounds containing the pyridine ring are known to exhibit a wide range of biological activities, including anticancer and enzyme inhibitory effects.

While specific biological targets for this compound are not extensively documented in publicly available literature, its structural components—a pyridine ring and a mercapto group—are present in molecules known to interact with various biological targets. This structural similarity suggests a potential for cross-reactivity with targets of other pyridine-containing compounds.

Potential Biological Targets and Comparative Compounds

Based on the known activities of related pyridine derivatives, several potential biological targets can be postulated for this compound. Cross-reactivity studies should, therefore, consider assessing its activity against targets of analogous compounds.

Potential Target Class Examples of Related Active Pyridine Derivatives Illustrative Alternative Compounds for Comparison Therapeutic/Application Area
Protein Kinases Various pyridine-based kinase inhibitorsSorafenib, SunitinibOncology
Histone Deacetylases (HDACs) A novel pyridine derivative (compound H42) has shown HDAC6 inhibition.[5]Vorinostat, RomidepsinOncology
Cholinesterases (AChE, BChE) Pyridine diamine derivatives have been identified as cholinesterase inhibitors.[6][7]Donepezil, RivastigmineNeurodegenerative Diseases
Topoisomerases 2,4-Diaryl benzofuro[3,2-b]pyridine derivatives show topoisomerase inhibitory activity.[8]Etoposide, IrinotecanOncology
Fungal Respiration Complex Fluazinam, a trifluoromethyl-substituted pyridine derivative, interferes with fungal respiration.[2]Azoxystrobin, PyraclostrobinAgrochemical Fungicides

Experimental Protocols for Assessing Cross-Reactivity

To evaluate the cross-reactivity profile of this compound, a tiered experimental approach is recommended. This involves a combination of in vitro biochemical and cell-based assays.

Kinase Profiling Assay
  • Objective: To assess the inhibitory activity of the compound against a broad panel of protein kinases.

  • Methodology:

    • Utilize a commercially available kinase panel (e.g., Eurofins KinaseProfiler™, Promega Kinase-Glo®).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform kinase activity assays at a fixed concentration of the compound (e.g., 10 µM) to identify initial hits.

    • For any kinases showing significant inhibition (e.g., >50%), determine the half-maximal inhibitory concentration (IC50) by running the assay with a serial dilution of the compound.

    • The kinase activity is typically measured by quantifying the amount of ATP consumed or the amount of phosphorylated substrate produced, often using luminescence- or fluorescence-based readouts.

HDAC Activity Assay
  • Objective: To determine the inhibitory potential of the compound against various HDAC isoforms.

  • Methodology:

    • Use a commercially available HDAC activity assay kit (e.g., from Cayman Chemical or Abcam).

    • The assay typically involves incubating recombinant human HDAC enzymes with a fluorogenic substrate in the presence of the test compound.

    • The deacetylated substrate is then cleaved by a developing reagent to produce a fluorescent product.

    • Measure the fluorescence intensity to quantify HDAC activity.

    • Calculate the IC50 value by testing a range of compound concentrations.

Cholinesterase Inhibition Assay
  • Objective: To measure the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

  • Methodology:

    • Employ the Ellman's method, a colorimetric assay.

    • The reaction mixture contains the respective cholinesterase enzyme, the test compound, and a substrate (e.g., acetylthiocholine for AChE).

    • The enzyme hydrolyzes the substrate to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

    • Measure the absorbance of the yellow product over time using a spectrophotometer.

    • Determine the rate of reaction and calculate the percentage of inhibition and the IC50 value.

Cellular Proliferation Assay
  • Objective: To assess the cytotoxic or anti-proliferative effects of the compound on various cancer cell lines.

  • Methodology:

    • Culture relevant human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in appropriate media.

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

    • Assess cell viability using a suitable method, such as the MTT assay or a resazurin-based assay (e.g., CellTiter-Blue®).

    • Measure the absorbance or fluorescence and calculate the IC50 value, representing the concentration at which cell growth is inhibited by 50%.

Visualizing Experimental Workflow and Potential Signaling Pathway

To aid in the conceptualization of these studies, the following diagrams illustrate a typical experimental workflow for assessing cross-reactivity and a hypothetical signaling pathway that could be impacted by a pyridine-based inhibitor.

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Hit Identification cluster_3 Secondary Assays cluster_4 Data Analysis compound 2-Mercapto-5- (trifluoromethyl)pyridine kinase_panel Broad Kinase Panel compound->kinase_panel hdac_panel HDAC Isoform Panel compound->hdac_panel cell_panel Cancer Cell Line Panel compound->cell_panel hit_validation Confirmation of Primary Hits kinase_panel->hit_validation hdac_panel->hit_validation cell_panel->hit_validation ic50 IC50 Determination hit_validation->ic50 selectivity Selectivity Profiling vs. Related Targets ic50->selectivity sar Structure-Activity Relationship (SAR) Analysis selectivity->sar

Caption: Workflow for assessing the cross-reactivity of a test compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription compound Pyridine-based Inhibitor compound->raf proliferation Cell Proliferation & Survival transcription->proliferation

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

While direct experimental data on the cross-reactivity of this compound is currently limited, a comparative analysis based on its structural motifs provides a rational basis for designing comprehensive selectivity profiling studies. Researchers are encouraged to employ a multi-faceted approach, incorporating a range of biochemical and cell-based assays to thoroughly characterize the interaction of this compound with potential off-target proteins. The experimental designs and potential pathways outlined in this guide offer a starting point for such investigations, ultimately contributing to a better understanding of the compound's biological activity and potential therapeutic applications.

References

Benchmarking 2-Mercapto-5-(trifluoromethyl)pyridine in the Development of Novel Protein Degraders and Autophagy Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparative guide on the utility of 2-mercapto-5-(trifluoromethyl)pyridine as a versatile building block in the synthesis of targeted protein degraders and autophagy inhibitors. This guide provides an objective analysis of inhibitors derived from this compound, benchmarked against established agents targeting Cereblon (CRBN) and Autophagy-related protein 7 (Atg7).

This compound has emerged as a key intermediate in the development of novel therapeutics, particularly in the fields of oncology and neurodegenerative diseases. Its trifluoromethylpyridine moiety offers advantageous physicochemical properties that can enhance the potency and metabolic stability of derivative compounds. This guide delves into the inhibitory activities of compounds synthesized using this starting material, with a focus on their roles as CRBN E3 ubiquitin ligase modulators and Atg7 enzyme inhibitors.

Comparative Analysis of Inhibitory Activity

To provide a clear performance benchmark, this guide presents a quantitative comparison of inhibitors derived from this compound with well-characterized, publicly disclosed inhibitors of CRBN and Atg7.

Cereblon (CRBN) Inhibitors

Cereblon is a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex and a well-established target for immunomodulatory drugs and proteolysis-targeting chimeras (PROTACs). The inhibitory activity of compounds is typically assessed through competitive binding assays, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

CompoundTargetAssay TypeIC50 (µM)
Thalidomide CRBNTR-FRET~30 µM[1]
Lenalidomide CRBNTR-FRET~3 µM[1][2]
Pomalidomide CRBNTR-FRET~3 µM[1]
Representative Compound from WO 2019/140387CRBNTR-FRETData Not Available

Note: Specific IC50 values for compounds explicitly derived from this compound are not publicly available within the reviewed patent literature. The patent WO 2019/140387 describes the synthesis of CRBN ligands using related pyridine intermediates, but does not provide specific biological data for these examples.

Atg7 Inhibitors

Atg7 is an E1-like activating enzyme essential for the autophagy pathway. Inhibition of Atg7 is a promising therapeutic strategy for various cancers. The potency of Atg7 inhibitors is evaluated through biochemical assays measuring enzymatic activity and cellular assays monitoring the inhibition of autophagy markers like LC3 lipidation.

CompoundTargetAssay TypeIC50 (nM)
ATG7-IN-1 Atg7Biochemical62 nM[3]
ATG7-IN-2 Atg7Biochemical89 nM[3]
Representative Compound from WO 2018/089786Atg7BiochemicalData Not Available

Note: Patent WO 2018/089786 discloses the use of this compound in the synthesis of antitumor agents and Atg7 inhibitors. However, specific inhibitory data for exemplified compounds is not provided in the public document.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines of standard protocols used to assess the inhibitory activity of the benchmarked compounds.

Cereblon (CRBN) Binding Assay (TR-FRET)

This assay quantitatively measures the binding of a test compound to the CRBN protein complex.

Principle: The assay relies on the proximity-based energy transfer between a terbium-labeled anti-tag antibody bound to a tagged CRBN protein complex and a fluorescently labeled tracer that also binds to CRBN. A test compound that competes with the tracer for binding to CRBN will disrupt the FRET signal.

General Protocol:

  • Reagents: Tagged CRBN/DDB1 complex, terbium-labeled anti-tag antibody, fluorescently labeled CRBN ligand (tracer), and test compounds.

  • Procedure:

    • Incubate the tagged CRBN/DDB1 complex with the terbium-labeled antibody.

    • Add serial dilutions of the test compound or reference inhibitor.

    • Add the fluorescently labeled CRBN tracer.

    • Incubate to allow for binding equilibrium.

    • Measure the TR-FRET signal at the appropriate emission wavelengths for the donor and acceptor fluorophores.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Atg7 Inhibition Assays

1. Biochemical ATG7 Inhibition Assay:

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of purified ATG7.

General Protocol:

  • Reagents: Recombinant human ATG7, ATG3, LC3B, ubiquitin, E1 enzyme, ATP, and test compounds.

  • Procedure:

    • Incubate ATG7 with the test compound at various concentrations.

    • Initiate the reaction by adding ATP and the other reaction components.

    • The reaction measures the transfer of ubiquitin to LC3B, mediated by ATG7 and ATG3.

    • The formation of the final product can be detected using various methods, such as gel-based assays or fluorescence polarization.

  • Data Analysis: The IC50 value is determined by measuring the concentration of the inhibitor required to reduce the enzymatic activity of ATG7 by 50%.

2. Cellular LC3 Lipidation Assay (Western Blot):

Principle: This assay assesses the inhibition of autophagy in a cellular context by measuring the conversion of LC3-I to its lipidated form, LC3-II, a key marker of autophagosome formation.

General Protocol:

  • Cell Culture: Plate and culture cells to the desired confluency.

  • Treatment: Treat cells with various concentrations of the test compound. A vehicle control and a positive control for autophagy induction (e.g., starvation) are included.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blotting:

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against LC3B and a loading control (e.g., GAPDH).

    • Incubate with a corresponding secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities for LC3-I and LC3-II. A decrease in the LC3-II/LC3-I ratio indicates inhibition of autophagy.

Visualizing the Pathways

To better understand the mechanisms of action, the following diagrams illustrate the signaling pathways and experimental workflows.

CRBN_Pathway CRBN CRBN E3_Ligase E3 Ubiquitin Ligase Complex CRBN->E3_Ligase DDB1 DDB1 DDB1->E3_Ligase CUL4A CUL4A CUL4A->E3_Ligase RBX1 RBX1 RBX1->E3_Ligase Substrate Target Protein (e.g., IKZF1/3) E3_Ligase->Substrate Recruits Ub Ubiquitin Substrate->Ub Polyubiquitination Proteasome 26S Proteasome Ub->Proteasome Targeting Degradation Protein Degradation Proteasome->Degradation Inhibitor CRBN Modulator (e.g., Lenalidomide) Inhibitor->CRBN Binds to

Caption: CRBN-mediated protein degradation pathway.

Atg7_Pathway Atg7 Atg7 (E1-like) Atg12 Atg12 Atg7->Atg12 Activates LC3 LC3 (Atg8) Atg7->LC3 Activates Atg5 Atg5 Atg12->Atg5 Conjugates to Atg16L1 Atg16L1 Atg5->Atg16L1 Binds Atg12_Complex Atg12-Atg5-Atg16L1 Complex Atg16L1->Atg12_Complex LC3II LC3-II (Lipidated) Atg12_Complex->LC3II Facilitates PE PE LC3->PE Conjugates to PE->LC3II Autophagosome Autophagosome Formation LC3II->Autophagosome Inhibitor Atg7 Inhibitor Inhibitor->Atg7 Inhibits

Caption: Role of Atg7 in the autophagy pathway.

Experimental_Workflow cluster_CRBN CRBN Inhibition Assay cluster_Atg7 Atg7 Inhibition Assay (Cellular) CRBN_start Start CRBN_reagents Prepare Reagents (CRBN complex, Ab, tracer) CRBN_start->CRBN_reagents CRBN_compound Add Test Compound CRBN_reagents->CRBN_compound CRBN_incubate Incubate CRBN_compound->CRBN_incubate CRBN_read Read TR-FRET Signal CRBN_incubate->CRBN_read CRBN_analyze Analyze Data (IC50) CRBN_read->CRBN_analyze CRBN_end End CRBN_analyze->CRBN_end Atg7_start Start Atg7_cells Culture & Treat Cells Atg7_start->Atg7_cells Atg7_lyse Cell Lysis Atg7_cells->Atg7_lyse Atg7_wb Western Blot for LC3-I/II Atg7_lyse->Atg7_wb Atg7_quantify Quantify Bands Atg7_wb->Atg7_quantify Atg7_analyze Analyze Data (LC3-II/I ratio) Atg7_quantify->Atg7_analyze Atg7_end End Atg7_analyze->Atg7_end

Caption: General experimental workflows for inhibitor testing.

References

Comparative Docking Analysis of Trifluoromethyl-Containing Pyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to In Silico Evaluation

The Target: Aurora B Kinase

Aurora B kinase is a crucial enzyme that regulates multiple processes during cell division, including chromosome segregation and cytokinesis. Its over-expression is linked to various cancers, making it a significant target for cancer therapy. The inhibition of Aurora B kinase can lead to errors in mitosis and subsequent cell death in rapidly dividing cancer cells. The trifluoromethylpyridine scaffold is of high interest in the development of novel Aurora B kinase inhibitors.

Data Presentation: Docking Performance of Pyridine Hybrids

The following table summarizes the binding affinities of a series of 1,2,3-triazolyl-pyridine hybrids, some containing a trifluoromethyl group, against human Aurora B kinase (PDB ID: 4AF3). The docking scores, represented as binding energy in kcal/mol, indicate the predicted affinity of the compound for the kinase's active site. A more negative value suggests a stronger binding interaction.

Compound IDSubstituent on Phenyl RingDocking Score (kcal/mol)
10 H-8.8
11 4-OCH₃-9.2
12 4-CH₃-8.3
13 4-Br-10.2
14 4-NO₂-9.5
15 3,4-di-Cl-8.9

Data synthesized from a study on 1,2,3-triazolyl-pyridine hybrids as human Aurora B kinase inhibitors.[1]

Experimental Protocols: Molecular Docking Methodology

The following is a generalized protocol for performing comparative molecular docking studies, based on methodologies reported for pyridine derivatives.[1][2]

1. Protein Preparation:

  • Receptor Acquisition: The three-dimensional crystal structure of the target protein (e.g., human Aurora B kinase, PDB ID: 4AF3) is obtained from the Protein Data Bank.

  • Preparation: The protein structure is prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning atomic charges. Co-crystallized ligands and non-essential ions are typically removed.

2. Ligand Preparation:

  • Structure Generation: The 2D structures of the pyridine analogs are drawn using chemical drawing software and then converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands undergo energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

3. Docking Simulation:

  • Grid Generation: A grid box is defined around the active site of the protein. The dimensions and center of the grid are chosen to encompass the entire binding pocket, often guided by the position of a co-crystallized inhibitor.

  • Docking Algorithm: A molecular docking program, such as AutoDock Vina, is used to predict the binding poses of the ligands within the protein's active site. The program samples various conformations and orientations of each ligand.

  • Scoring: Each generated pose is assigned a score, typically representing the estimated free energy of binding (in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.

4. Analysis of Results:

  • Binding Mode Analysis: The best-scoring poses for each ligand are visually inspected to analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-cation interactions with the amino acid residues in the active site.

  • Comparative Analysis: The docking scores and binding modes of the different analogs are compared to identify structure-activity relationships (SAR). This helps in understanding how different functional groups on the pyridine scaffold influence binding affinity.

Mandatory Visualizations

The following diagrams illustrate a key signaling pathway involving cell cycle regulation and a typical workflow for the described computational experiments.

G cluster_0 Cell Cycle Progression cluster_1 Aurora B Kinase Regulation G2 G2 Phase M M Phase G2->M G1 G1 Phase M->G1 AuroraB Aurora B Kinase M->AuroraB activates during S S Phase G1->S S->G2 HistoneH3 Histone H3 Phosphorylation AuroraB->HistoneH3 phosphorylates Spindle Spindle Assembly Checkpoint AuroraB->Spindle regulates Cytokinesis Cytokinesis AuroraB->Cytokinesis regulates Inhibitor Trifluoromethylpyridine Analog Inhibitor->AuroraB inhibits

Caption: Aurora B Kinase signaling pathway in cell cycle regulation.

G start Start: Define Research Question protein_prep 1. Protein Preparation (from PDB) start->protein_prep ligand_prep 2. Ligand Preparation (2D to 3D Conversion) start->ligand_prep grid_gen 3. Grid Box Generation (Define Active Site) protein_prep->grid_gen docking 4. Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking grid_gen->docking analysis 5. Results Analysis (Binding Energy & Pose) docking->analysis sar 6. Structure-Activity Relationship (SAR) Study analysis->sar end End: Identify Lead Compounds sar->end

Caption: A typical workflow for molecular docking studies.

References

Safety Operating Guide

Essential Safety and Operational Guide for 2-Mercapto-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Mercapto-5-(trifluoromethyl)pyridine (CAS RN: 76041-72-0). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] The primary hazards associated with this compound are skin, eye, and respiratory irritation.[1][2][3][4]

Hazard ClassGHS Hazard CodeDescriptionPictogram
Skin IrritationH315Causes skin irritation[1][2][3]GHS07 (Exclamation Mark)[1][2]
Eye IrritationH319Causes serious eye irritation[1][2][3]GHS07 (Exclamation Mark)[1][2]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[1][4]GHS07 (Exclamation Mark)[1][2]

Signal Word: Warning[1][2][3]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound.[1][5] Standard laboratory attire, including shoes that cover the entire foot and clothing that covers exposed skin below the waist, is required.[6]

PPE CategorySpecificationRationale
Engineering Controls Chemical Fume HoodAll handling must be conducted in a certified chemical fume hood to minimize inhalation of vapors and aerosols.[7][8]
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.[2][3][5][7]Protects against splashes and aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[7][8] Double gloving is recommended.[7]Prevents direct skin contact.
Skin and Body Protection Flame-resistant lab coat.[6][7]Protects against splashes and prevents contamination of personal clothing.
Respiratory Protection Not typically required if work is conducted in a functional chemical fume hood.[6] If exposure limits are exceeded or irritation is experienced, a NIOSH-approved respirator should be used.[5][8]Provides protection against inhalation of harmful vapors or dust.

Step-by-Step Handling Protocol

A strict operational protocol is necessary to minimize exposure and ensure the stability of the compound.[7]

  • Preparation:

    • Ensure a certified chemical fume hood is operational.[7]

    • Verify that an eyewash station and safety shower are readily accessible.[5][7]

    • Prepare and label all necessary glassware and equipment within the fume hood.[7]

    • Have designated and clearly labeled waste containers for liquid and solid chemical waste ready.[7][9]

  • Handling:

    • Don all required PPE before entering the laboratory and handling the chemical.[6][7]

    • Equilibrate the container of this compound to room temperature before opening to prevent moisture condensation.[7]

    • Handle the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize air exposure, as it is listed as air and heat sensitive.[7]

    • Wash hands and skin thoroughly after handling.[2][3]

  • Storage:

    • Store in a tightly closed container.[3][5]

    • Keep in a cool, dry, and well-ventilated area.[3][9] The recommended storage is refrigerated (0-10°C) under an inert gas.

    • Store away from incompatible materials.[10]

Spill Management

In the event of a spill, follow these procedures:

  • Alert personnel in the immediate area.[9]

  • Evacuate non-essential personnel.

  • Ensure the area is well-ventilated , preferably within a chemical fume hood.[9]

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[5][9]

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[9][11]

  • Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.[9]

  • For larger spills, contact your institution's Environmental Health and Safety (EHS) department for assistance.[12]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[7] Waste must be treated as hazardous waste.[9][13]

  • Waste Segregation:

    • Solid Waste: Contaminated items such as gloves, pipette tips, and paper towels should be placed in a sealed plastic bag, which is then placed in a designated solid hazardous waste container.[7][12]

    • Liquid Waste: Collect any solutions containing the compound in a designated, sealed, and clearly labeled hazardous waste container.[7][14] The label must explicitly state that the container holds thiol-containing and halogenated waste.[7] Do not mix with incompatible waste streams.[9][14]

  • Neutralization of Thiol Odor (for contaminated labware):

    • Glassware that came into contact with the thiol can be rinsed or submerged in a bleach solution within a fume hood to oxidize and neutralize the malodorous thiol group.[8][12]

    • The neutralized solution must be disposed of as hazardous waste.[8]

  • Final Disposal:

    • All chemical waste must be disposed of through a licensed contractor, following all institutional and governmental regulations.[7][9] Do not empty into drains.[11][13]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for handling and disposing of this compound.

G prep Preparation - Verify Fume Hood & Safety Showers - Prepare Labeled Glassware & Waste Containers ppe Don PPE - Safety Goggles - Nitrile Gloves (Double) - Lab Coat prep->ppe Proceed handling Chemical Handling (in Fume Hood) - Equilibrate to Room Temp - Handle Under Inert Gas ppe->handling Proceed experiment Experimental Use handling->experiment Use in Experiment spill Spill Occurs handling->spill waste_collection Waste Collection experiment->waste_collection Generate Waste spill_mgmt Spill Management - Alert & Evacuate - Absorb with Inert Material - Collect for Disposal spill->spill_mgmt Activate Protocol spill_mgmt->waste_collection solid_waste Solid Waste Disposal - Seal in Bag - Place in Labeled Container waste_collection->solid_waste liquid_waste Liquid Waste Disposal - Collect in Labeled Container waste_collection->liquid_waste final_disposal Final Disposal - Arrange Pickup by Licensed Contractor solid_waste->final_disposal liquid_waste->final_disposal

Caption: Workflow for handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.